IKK 16
Description
Properties
IUPAC Name |
[4-[[4-(1-benzothiophen-2-yl)pyrimidin-2-yl]amino]phenyl]-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N5OS/c34-27(33-17-12-23(13-18-33)32-15-3-4-16-32)20-7-9-22(10-8-20)30-28-29-14-11-24(31-28)26-19-21-5-1-2-6-25(21)35-26/h1-2,5-11,14,19,23H,3-4,12-13,15-18H2,(H,29,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZJBXAPRCVCKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)NC4=NC=CC(=N4)C5=CC6=CC=CC=C6S5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80429553 | |
| Record name | IKK Inhibitor VII | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80429553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
483.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
873225-46-8 | |
| Record name | IKK Inhibitor VII | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80429553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 873225-46-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
IKK 16: A Selective IKKβ Inhibitor for Preclinical Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
IKK 16 is a potent and selective inhibitor of IκB kinase (IKK), with a primary focus on the IKKβ subunit. This molecule has emerged as a valuable tool in preclinical research for investigating the role of the canonical NF-κB signaling pathway in various pathological conditions. The NF-κB pathway is a critical regulator of inflammatory responses, cell survival, and proliferation, and its dysregulation is implicated in numerous diseases, including inflammatory disorders and cancer. This compound's ability to selectively target IKKβ allows for the precise dissection of this pathway's functions. This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols for its characterization.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of IKKβ.[1] By binding to the ATP-binding pocket of the IKKβ kinase domain, it prevents the phosphorylation of IκBα. In the canonical NF-κB pathway, the phosphorylation and subsequent ubiquitination and proteasomal degradation of IκBα are critical steps for the activation of the NF-κB complex (typically a heterodimer of p65/RelA and p50). Once freed from IκBα, the NF-κB complex translocates to the nucleus, where it binds to specific DNA sequences and initiates the transcription of target genes, including those encoding pro-inflammatory cytokines like TNF-α. By inhibiting IKKβ-mediated IκBα phosphorylation, this compound effectively blocks the downstream activation of NF-κB and the subsequent expression of inflammatory mediators.
Quantitative Data
The inhibitory activity and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data available for this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Type | Reference(s) |
| IKKβ (IKK2) | 40 | Cell-free kinase assay | [1][2][3] |
| IKK complex | 70 | Cell-free kinase assay | [1][2][3] |
| IKKα (IKK1) | 200 | Cell-free kinase assay | [1][2][3] |
Table 2: Selectivity Profile of this compound against Other Kinases
| Off-Target Kinase | IC50 (nM) | Reference(s) |
| LRRK2 | 50 | [1][3] |
| PKD1 | 153.9 | [3] |
| PKD2 | 115 | [3] |
| PKD3 | 99.7 | [3] |
Signaling Pathway and Experimental Workflows
Canonical NF-κB Signaling Pathway and the Role of this compound
The following diagram illustrates the canonical NF-κB signaling pathway and the point of intervention for this compound.
Caption: Canonical NF-κB signaling pathway and this compound inhibition.
Experimental Workflow: In Vitro IKKβ Kinase Assay
The following diagram outlines a typical workflow for an in vitro kinase assay to determine the IC50 of this compound.
Caption: Workflow for an in vitro IKKβ kinase assay.
Experimental Protocols
In Vitro IKKβ Kinase Inhibition Assay (Luminescence-based)
This protocol is adapted from commercially available kinase assay kits and provides a general framework for determining the IC50 of this compound.
Materials:
-
Recombinant human IKKβ enzyme
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
IKKβ-specific peptide substrate (e.g., a peptide containing the IκBα phosphorylation sites)
-
This compound
-
ADP-Glo™ Kinase Assay kit (or similar luminescence-based detection system)
-
White, opaque 96-well microplates
-
Plate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation:
-
Prepare a 2X kinase assay buffer.
-
Prepare a solution of IKKβ enzyme in 1X kinase assay buffer. The final concentration will need to be optimized for the specific enzyme batch and assay conditions.
-
Prepare a solution of the peptide substrate and ATP in 2X kinase assay buffer. The ATP concentration should be at or near the Km for IKKβ.
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution series of this compound in 1X kinase assay buffer.
-
-
Assay Setup:
-
Add 5 µL of each this compound dilution to the wells of a 96-well plate. Include wells with vehicle (DMSO) as a positive control and wells without enzyme as a negative control.
-
Add 10 µL of the IKKβ enzyme solution to each well (except the negative control wells).
-
Add 10 µL of the substrate/ATP mixture to all wells to initiate the kinase reaction.
-
-
Kinase Reaction:
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the enzyme reaction.
-
-
Signal Detection:
-
Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves a two-step process of adding an ADP-Glo™ reagent to deplete unused ATP, followed by the addition of a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (negative control) from all other readings.
-
Normalize the data to the positive control (vehicle-treated) wells.
-
Plot the normalized data against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Western Blot for Phospho-IκBα
This protocol describes how to assess the effect of this compound on the phosphorylation of IκBα in cultured cells.
Materials:
-
Cell line responsive to NF-κB activation (e.g., HeLa, HEK293)
-
Cell culture medium and supplements
-
Stimulating agent (e.g., TNF-α, IL-1β)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies: anti-phospho-IκBα (Ser32/36), anti-total IκBα, and an antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with an NF-κB activating agent (e.g., TNF-α) for a short period (e.g., 15-30 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatants.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of the lysates and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-IκBα overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with antibodies against total IκBα and a loading control to ensure equal protein loading.
-
Quantify the band intensities and normalize the phospho-IκBα signal to the total IκBα and loading control signals.
-
In Vivo Inhibition of LPS-Induced TNF-α Release
This protocol outlines a general procedure to evaluate the in vivo efficacy of this compound in a mouse model of endotoxemia.
Materials:
-
Mice (e.g., C57BL/6)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Vehicle for this compound administration (e.g., a solution containing DMSO, PEG400, and saline)
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
Mouse TNF-α ELISA kit
Procedure:
-
Animal Dosing:
-
Administer this compound or vehicle to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before LPS challenge (e.g., 1 hour).
-
-
LPS Challenge:
-
Inject the mice with a sublethal dose of LPS to induce a systemic inflammatory response.
-
-
Blood Collection:
-
At a time point corresponding to the peak of TNF-α production (e.g., 1.5-2 hours after LPS challenge), collect blood samples from the mice.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
-
TNF-α Measurement:
-
Measure the concentration of TNF-α in the plasma samples using a mouse TNF-α ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Compare the plasma TNF-α levels between the vehicle-treated and this compound-treated groups to determine the in vivo inhibitory effect of the compound.
-
Conclusion
This compound is a well-characterized, selective inhibitor of IKKβ that serves as an indispensable tool for investigating the canonical NF-κB signaling pathway. Its utility in both in vitro and in vivo models allows for a thorough examination of the roles of IKKβ in health and disease. The data and protocols provided in this guide are intended to facilitate the effective use of this compound in research and drug discovery efforts aimed at targeting the NF-κB pathway. Further characterization of its broader kinase selectivity profile will enhance its utility and provide a more complete understanding of its pharmacological properties.
References
Investigating the Cellular Targets of IKK 16: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known cellular targets of IKK 16, a potent and selective IκB kinase (IKK) inhibitor. This document summarizes key quantitative data, details experimental protocols for target identification and validation, and provides visual representations of relevant signaling pathways and experimental workflows. Our aim is to equip researchers, scientists, and drug development professionals with the critical information needed to effectively utilize this compound in their studies and explore its therapeutic potential.
Core Cellular Targets and In Vitro Potency of this compound
This compound has been demonstrated to be a multi-targeted kinase inhibitor, with its primary targets being members of the IκB kinase (IKK) family. Additionally, it exhibits inhibitory activity against Leucine-rich repeat kinase 2 (LRRK2) and Protein Kinase D (PKD) isoforms. The in vitro potency of this compound against these targets is summarized below.
| Target Family | Specific Target | IC50 (nM) | Assay Type | Reference |
| IκB Kinase (IKK) | IKKβ (IKK-2) | 40 | Cell-free | [1][2][3][4] |
| IKK complex | 70 | Cell-free | [1][2][3][4] | |
| IKKα (IKK-1) | 200 | Cell-free | [1][2][3][4] | |
| Leucine-rich repeat kinase 2 (LRRK2) | LRRK2 | 50 | In vitro kinase assay | [1][2] |
| Protein Kinase D (PKD) | PKD1 | 153.9 | Radiometric PKD kinase assay | [3][5][6] |
| PKD2 | 115 | Radiometric PKD kinase assay | [3][5][6] | |
| PKD3 | 99.7 | Radiometric PKD kinase assay | [3][5][6] |
Signaling Pathways Modulated by this compound
This compound primarily exerts its effects through the inhibition of the canonical NF-κB signaling pathway. By targeting the IKK complex, this compound prevents the phosphorylation and subsequent degradation of IκBα, which in turn sequesters NF-κB dimers in the cytoplasm, inhibiting their translocation to the nucleus and the transcription of pro-inflammatory genes.
Experimental Protocols for Target Identification and Validation
This section provides detailed methodologies for key experiments to identify and validate the cellular targets of this compound.
In Vitro Kinase Assay
This protocol is designed to determine the in vitro inhibitory activity of this compound against a purified kinase.
a. Radiometric PKD Kinase Assay (as performed with this compound)[5][6]
-
Materials:
-
Recombinant human PKD1, PKD2, or PKD3 protein.
-
Peptide substrate (e.g., derived from HDAC-5).
-
This compound (10-point concentration curve).
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
[γ-³²P]ATP.
-
Phosphocellulose paper.
-
Scintillation counter.
-
-
Procedure:
-
Prepare a reaction mixture containing the recombinant PKD isoform, the peptide substrate, and the appropriate concentration of this compound in kinase buffer.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition at each this compound concentration and determine the IC50 value.
-
b. General In Vitro IKK Kinase Assay
-
Materials:
-
Purified IKK complex (IKKα, IKKβ, and NEMO).
-
Recombinant GST-IκBα (as substrate).
-
This compound.
-
Kinase assay buffer.
-
[γ-³²P]ATP.
-
SDS-PAGE gels and blotting apparatus.
-
Phosphorimager.
-
-
Procedure:
-
Incubate the purified IKK complex with varying concentrations of this compound in kinase assay buffer.
-
Add recombinant GST-IκBα and [γ-³²P]ATP to start the reaction.
-
After incubation, stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Expose the membrane to a phosphor screen and visualize the phosphorylated GST-IκBα using a phosphorimager.
-
Quantify the band intensities to determine the level of inhibition.
-
Chemical Proteomics for Target Identification
This approach utilizes affinity-based methods to identify the cellular binding partners of this compound in a complex proteome.
-
Materials:
-
This compound analog suitable for immobilization (e.g., with a linker arm).
-
Affinity chromatography resin (e.g., NHS-activated sepharose).
-
Cell lysate from the desired cell line or tissue.
-
Lysis buffer.
-
Wash buffers of varying stringency.
-
Elution buffer (e.g., containing a high concentration of free this compound or a denaturant).
-
LC-MS/MS instrumentation.
-
-
Procedure:
-
Immobilization: Covalently couple the this compound analog to the affinity resin.
-
Affinity Chromatography:
-
Incubate the cell lysate with the this compound-immobilized resin to allow for binding of target proteins.
-
Wash the resin extensively with wash buffers to remove non-specific binders.
-
Elute the specifically bound proteins using the elution buffer.
-
-
Protein Identification:
-
Resolve the eluted proteins by SDS-PAGE and visualize by silver or Coomassie staining.
-
Excise protein bands of interest and perform in-gel tryptic digestion.
-
Analyze the resulting peptides by LC-MS/MS to identify the proteins.
-
-
Immunoprecipitation of the IKK Complex
This protocol is used to isolate the endogenous IKK complex to study its composition and post-translational modifications in the presence of this compound.
-
Materials:
-
Cells treated with or without this compound and a stimulus (e.g., TNF-α).
-
Lysis buffer containing protease and phosphatase inhibitors.
-
Antibody against a component of the IKK complex (e.g., anti-IKKγ/NEMO).
-
Protein A/G agarose beads.
-
Wash buffer.
-
Elution buffer or SDS-PAGE loading buffer.
-
Western blot reagents.
-
-
Procedure:
-
Lyse the treated and untreated cells.
-
Pre-clear the lysates by incubating with protein A/G agarose beads.
-
Incubate the pre-cleared lysates with the anti-IKKγ antibody overnight at 4°C.
-
Add protein A/G agarose beads to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific interactions.
-
Elute the IKK complex from the beads.
-
Analyze the components of the immunoprecipitated complex by western blotting using antibodies against IKKα, IKKβ, and other potential interacting partners.
-
Western Blot Analysis of NF-κB Pathway Activation
This method is used to assess the functional consequence of this compound treatment on the NF-κB signaling pathway.
-
Materials:
-
Cells treated with this compound and stimulated with an NF-κB activator (e.g., TNF-α).
-
Lysis buffer.
-
Primary antibodies against phospho-IκBα, total IκBα, p65, and a loading control (e.g., β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Prepare whole-cell lysates from the treated cells.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to the loading control to determine the relative changes in protein phosphorylation and degradation.
-
Conclusion
This compound is a valuable research tool for dissecting the roles of the IKK complex, LRRK2, and PKD in various cellular processes. The data and protocols presented in this guide provide a solid foundation for researchers to design and execute experiments aimed at further elucidating the cellular targets and mechanisms of action of this compound. A thorough understanding of its target profile is crucial for its potential development as a therapeutic agent for inflammatory diseases and cancer.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | IkB Kinase Inhibitors: R&D Systems [rndsystems.com]
- 5. New Pyrazolopyrimidine Inhibitors of Protein Kinase D as Potent Anticancer Agents for Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Preliminary Studies on IKK 16 in Cell Culture: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary in vitro studies of IKK 16, a potent and selective inhibitor of the IκB kinase (IKK) complex. This document summarizes key quantitative data, details experimental protocols for cell-based assays, and visualizes the associated signaling pathways and workflows.
Quantitative Data Summary
This compound has been characterized as a selective inhibitor of the IKK complex, demonstrating varying potency against different isoforms and related kinases. Its inhibitory effects have also been quantified in cell-based functional assays.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Target Kinase | IC50 (nM) | Assay Type |
| IKKβ (IKK2) | 40[1][2][3] | Cell-free |
| IKK complex | 70[1][2][3] | Cell-free (isolated from HeLa cells)[1] |
| IKKα (IKK1) | 200[1][2][3] | Cell-free |
| LRRK2 | 50[1][2] | Cell-free |
Table 2: Cellular Inhibitory Activity of this compound in Human Umbilical Vein Endothelial Cells (HUVECs)
| Cellular Effect | IC50 (µM) | Experimental Condition |
| Inhibition of IκBα degradation | 1.0[4] | TNF-α stimulated |
| Inhibition of E-selectin expression | 0.5[4] | TNF-α stimulated |
| Inhibition of ICAM-1 expression | 0.3[4] | TNF-α stimulated |
| Inhibition of VCAM-1 expression | 0.3[4] | TNF-α stimulated |
Signaling Pathway of this compound Action
This compound primarily targets the canonical NF-κB signaling pathway. In this pathway, stimuli such as tumor necrosis factor-alpha (TNF-α) lead to the activation of the IKK complex. Activated IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for adhesion molecules like E-selectin, ICAM-1, and VCAM-1. This compound, by directly inhibiting the kinase activity of the IKK complex, prevents the initial phosphorylation of IκBα, thereby blocking the entire downstream cascade.
Caption: this compound inhibits the NF-κB signaling pathway.
Experimental Protocols
The following are representative protocols for key in vitro experiments involving this compound. These are based on published methodologies and standard cell biology techniques.
Cell Culture
-
Cell Lines:
-
HUVEC (Human Umbilical Vein Endothelial Cells): Cultured in Endothelial Cell Growth Medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).[5]
-
HCT116 (Human Colorectal Carcinoma Cells): Maintained in McCoy's 5A medium supplemented with 10% FBS, penicillin, and streptomycin.
-
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.[5]
Western Blot Analysis of IκBα Degradation
This protocol details the assessment of this compound's ability to inhibit TNF-α-induced IκBα degradation in HCT116 cells.[3]
-
Cell Seeding: Plate HCT116 cells in 6-well plates and grow to 80-90% confluency.
-
Inhibitor Pre-treatment: Treat cells with this compound (e.g., 20 µM) or DMSO (vehicle control) for 2 hours.[3]
-
Stimulation: Induce NF-κB activation by adding TNF-α (e.g., 10 ng/mL) to the culture medium for 15-30 minutes.
-
Cell Lysis:
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate with a primary antibody against IκBα (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
Caption: Workflow for Western Blot Analysis.
Adhesion Molecule Expression Assay in HUVECs
This protocol describes a method to quantify the effect of this compound on the expression of cell surface adhesion molecules in HUVECs using cell-based ELISA or flow cytometry.
-
Cell Seeding: Plate HUVECs in 96-well plates (for ELISA) or 6-well plates (for flow cytometry) and grow to confluence.
-
Inhibitor Pre-treatment: Pre-incubate the cells with various concentrations of this compound (e.g., 0.1 to 10 µM) or DMSO for 1-2 hours.
-
Stimulation: Add TNF-α (e.g., 10 ng/mL) to the wells and incubate for 4-6 hours to induce the expression of adhesion molecules.
-
Detection (Cell-based ELISA):
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash the wells with PBS.
-
Block with 1% BSA in PBS for 1 hour.
-
Incubate with primary antibodies against ICAM-1, VCAM-1, or E-selectin for 2 hours at room temperature.
-
Wash with PBS.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Wash with PBS.
-
Add a colorimetric HRP substrate (e.g., TMB) and incubate until color develops.
-
Stop the reaction and read the absorbance at the appropriate wavelength.
-
-
Detection (Flow Cytometry):
-
Detach the cells using a non-enzymatic cell dissociation solution.
-
Wash the cells with FACS buffer (PBS with 1% BSA).
-
Incubate the cells with fluorochrome-conjugated primary antibodies against ICAM-1, VCAM-1, or E-selectin for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and analyze using a flow cytometer.
-
Conclusion
The preliminary cell culture studies of this compound demonstrate its potent and selective inhibition of the IKK complex, leading to the effective suppression of the NF-κB signaling pathway. This is evidenced by the inhibition of IκBα degradation and the subsequent reduction in the expression of pro-inflammatory adhesion molecules in endothelial cells. The data and protocols presented in this guide provide a solid foundation for further investigation of this compound as a potential therapeutic agent for inflammatory diseases.
References
IKK 16: A Potent and Selective IKK Inhibitor for NF-κB Pathway Modulation
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The IκB kinase (IKK) complex is a central regulator of the nuclear factor kappa B (NF-κB) signaling pathway, a critical mediator of immune and inflammatory responses. Dysregulation of the NF-κB pathway is implicated in a wide range of diseases, including inflammatory disorders and cancer, making the IKK complex a prime therapeutic target. This technical guide provides an in-depth overview of IKK 16, a potent and selective inhibitor of the IKK complex. We will delve into its mechanism of action, key experimental data, and the methodologies used for its characterization.
Mechanism of Action
This compound is a selective inhibitor of IκB kinase (IKK), with its primary targets being IKKα and IKKβ, the catalytic subunits of the IKK complex.[1][2] The IKK complex, which also includes the regulatory subunit NEMO (IKKγ), is responsible for phosphorylating the inhibitor of κB (IκB) proteins.[3][4] This phosphorylation event marks IκB for ubiquitination and subsequent proteasomal degradation.[3] The degradation of IκB releases the NF-κB heterodimer (typically p65/p50), allowing it to translocate to the nucleus and activate the transcription of a wide array of pro-inflammatory and immune response genes.[4][5] this compound exerts its inhibitory effect by blocking the kinase activity of IKKα and IKKβ, thereby preventing IκB phosphorylation and degradation, and ultimately suppressing NF-κB-mediated gene transcription.
Quantitative Data: Potency and Selectivity
This compound has been characterized through a series of in vitro and cell-based assays to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Target | IC50 (nM) | Assay Type | Reference |
| IKKα (IKK1) | 200 | Cell-free | [1][2][6] |
| IKKβ (IKK2) | 40 | Cell-free | [1][2][6] |
| IKK complex | 70 | Cell-free | [1][2][6] |
| LRRK2 | 50 | Cell-free | [2][6] |
| PKD1 | 153.9 | Cell-free | [6] |
| PKD2 | 115 | Cell-free | [6] |
| PKD3 | 99.7 | Cell-free | [6] |
Table 2: Cellular Activity of this compound
| Cellular Effect | IC50 (µM) | Cell Type | Reference |
| Inhibition of E-selectin expression | 1.0 | HUVEC | |
| Inhibition of ICAM expression | 0.5 | HUVEC | |
| Inhibition of VCAM expression | 0.3 | HUVEC | |
| Inhibition of TNF-α-stimulated IκB degradation | 0.3 | HUVEC |
Signaling Pathway and Experimental Workflow Diagrams
Canonical NF-κB Signaling Pathway
The following diagram illustrates the canonical NF-κB signaling pathway and the point of inhibition by this compound.
Caption: Canonical NF-κB signaling pathway and this compound inhibition point.
Experimental Workflow for IKK Inhibitor Characterization
This diagram outlines a typical workflow for the discovery and characterization of an IKK inhibitor like this compound.
Caption: A typical experimental workflow for characterizing an IKK inhibitor.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the characterization of this compound.
In Vitro IKKβ Kinase Assay (e.g., ADP-Glo™)
Objective: To determine the in vitro inhibitory potency (IC50) of this compound against purified IKKβ kinase.
Methodology:
-
Reaction Setup: The kinase reaction is performed in a multi-well plate format. Each well contains recombinant human IKKβ enzyme, a specific peptide substrate (e.g., IKKtide), and ATP in a kinase reaction buffer.
-
Compound Incubation: this compound is serially diluted and added to the reaction wells. A control with no inhibitor (DMSO vehicle) is included. The reaction is incubated at room temperature to allow for ATP consumption by the kinase.
-
ADP Detection: After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, the Kinase Detection Reagent is added, which converts the generated ADP back to ATP and then uses the newly synthesized ATP to produce a luminescent signal via a luciferase reaction.
-
Data Analysis: The luminescence is measured using a plate reader. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular IκBα Degradation Assay (Western Blot)
Objective: To assess the ability of this compound to inhibit TNF-α-induced IκBα degradation in a cellular context.
Methodology:
-
Cell Culture and Treatment: Human umbilical vein endothelial cells (HUVECs) or other suitable cell lines are cultured to confluency. The cells are pre-incubated with various concentrations of this compound or vehicle (DMSO) for a specified time.
-
Stimulation: The cells are then stimulated with a pro-inflammatory cytokine, such as TNF-α, for a short period (e.g., 15-30 minutes) to induce IκBα phosphorylation and degradation.
-
Cell Lysis and Protein Quantification: After stimulation, the cells are washed and lysed to extract total cellular proteins. The protein concentration of each lysate is determined using a standard protein assay (e.g., BCA assay).
-
Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with a primary antibody specific for IκBα. A loading control antibody (e.g., β-actin) is also used to ensure equal protein loading.
-
Detection and Analysis: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the IκBα band is quantified and normalized to the loading control to determine the extent of degradation.
NF-κB (p65) Translocation Assay (Immunofluorescence)
Objective: To visualize and quantify the inhibition of TNF-α-induced nuclear translocation of the NF-κB p65 subunit by this compound.
Methodology:
-
Cell Culture and Treatment: Cells are grown on glass coverslips in a multi-well plate. They are pre-treated with different concentrations of this compound followed by stimulation with TNF-α.
-
Fixation and Permeabilization: After treatment, the cells are fixed with paraformaldehyde and then permeabilized with a detergent (e.g., Triton X-100) to allow antibody entry.
-
Immunostaining: The cells are incubated with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody. The cell nuclei are counterstained with a DNA-binding dye like DAPI.
-
Imaging and Analysis: The coverslips are mounted on slides and imaged using a fluorescence microscope or a high-content imaging system. The nuclear and cytoplasmic fluorescence intensity of p65 is quantified for a large number of cells. The ratio of nuclear to cytoplasmic fluorescence is calculated to determine the extent of p65 translocation and its inhibition by this compound.
In Vivo Efficacy
This compound has demonstrated efficacy in animal models of inflammation and sepsis. In a mouse model of lipopolysaccharide (LPS)-induced endotoxemia, treatment with this compound resulted in a significant reduction in the release of TNF-α. Furthermore, in a mouse model of polymicrobial sepsis, administration of this compound attenuated multiple organ dysfunction, including cardiac and renal dysfunction, and reduced lung inflammation.[7][8][9] These in vivo studies highlight the therapeutic potential of this compound in treating inflammatory conditions.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of the IKK complex. Its ability to effectively block the canonical NF-κB signaling pathway has been demonstrated through a variety of in vitro and in vivo experiments. The comprehensive data on its potency, selectivity, and cellular and in vivo activity make this compound a valuable tool for researchers investigating the role of the NF-κB pathway in health and disease, and a promising lead compound for the development of novel anti-inflammatory therapeutics.
References
- 1. caymanchem.com [caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 4. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inhibition of IκB kinase reduces the multiple organ dysfunction caused by sepsis in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.biologists.com [journals.biologists.com]
- 9. apexbt.com [apexbt.com]
An In-depth Technical Guide to the Core Principles of NF-κB Inhibition by IKK 16
Audience: Researchers, scientists, and drug development professionals.
Abstract: The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway is a cornerstone of inflammatory responses, immunity, and cell survival.[1] Its dysregulation is implicated in numerous chronic inflammatory diseases and cancers, making it a prime therapeutic target.[2] The IκB kinase (IKK) complex is the central regulator of the canonical NF-κB pathway, and its inhibition presents a key strategy for therapeutic intervention.[3][4] This document provides a detailed examination of IKK 16, a selective inhibitor of the IKK complex. We will explore the fundamental mechanisms of the NF-κB pathway, the specific mode of action of this compound, its inhibitory profile, and the detailed experimental protocols used to characterize its activity.
The Canonical NF-κB Signaling Pathway
The canonical NF-κB pathway is a tightly regulated signaling cascade that responds to a variety of stimuli, including proinflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1), as well as pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS).[1][5] In an unstimulated state, NF-κB dimers (most commonly the p50/p65 heterodimer) are held inactive in the cytoplasm through their association with inhibitor of κB (IκB) proteins, primarily IκBα.[6]
Upon stimulation, the pathway converges on the activation of the IκB kinase (IKK) complex. This complex is composed of two catalytic subunits, IKKα (IKK1) and IKKβ (IKK2), and a regulatory subunit, NEMO (IKKγ).[7] The activated IKK complex, primarily through the action of IKKβ, phosphorylates IκBα on specific serine residues. This phosphorylation event marks IκBα for polyubiquitination and subsequent degradation by the 26S proteasome.[3][8] The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB dimer, allowing it to translocate into the nucleus.[7] Once in the nucleus, NF-κB binds to specific DNA sequences (κB sites) in the promoter and enhancer regions of target genes, initiating the transcription of hundreds of genes involved in inflammation, immunity, and cell survival.[1][9]
Caption: The Canonical NF-κB Signaling Pathway.
Mechanism of Inhibition by this compound
This compound is a potent and selective small molecule inhibitor of IκB kinase. Its primary mechanism of action is the direct inhibition of the catalytic activity of the IKK complex, with a notable preference for the IKKβ subunit.[10][11] this compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket within the kinase domain of IKKβ.[11] This binding event prevents the phosphorylation of IκBα, which is the critical step for its degradation.
By stabilizing the IκBα protein, this compound effectively "locks" the NF-κB p65/p50 heterodimer in the cytoplasm, preventing its nuclear translocation and subsequent transcriptional activity.[11][12] The consequence is a broad suppression of the expression of NF-κB target genes, including those encoding proinflammatory cytokines and cellular adhesion molecules.
Caption: Mechanism of Action of this compound.
Quantitative Inhibitory Profile of this compound
This compound demonstrates high potency against the IKK complex in cell-free kinase assays. Its selectivity is a critical aspect of its utility as a research tool, though it is known to inhibit other kinases at higher concentrations.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Target Kinase | IC₅₀ (nM) | Reference(s) |
|---|---|---|
| IKKβ (IKK2) | 40 | [10][12][13] |
| IKK Complex | 70 | [10][12][13] |
| IKKα (IKK1) | 200 | [10][12][13] |
| LRRK2 | 50 | [10][13] |
| PKD3 | 99.7 | [13] |
| PKD2 | 115 | [13] |
| PKD1 | 153.9 |[13] |
IC₅₀ (Half-maximal inhibitory concentration) values represent the concentration of this compound required to inhibit 50% of the kinase activity in vitro.
The in vitro activity of this compound translates to potent effects in cellular assays, where it inhibits downstream events of NF-κB activation, such as the expression of adhesion molecules in response to TNF-α stimulation.
Table 2: Cellular Activity of this compound in TNF-α-Stimulated HUVECs
| Cellular Target | IC₅₀ (µM) | Reference(s) |
|---|---|---|
| E-selectin expression | 1.0 | |
| ICAM-1 expression | 0.5 |
| VCAM-1 expression | 0.3 | |
Experimental Protocols for Studying IKK Inhibition
A multi-assay approach is required to fully characterize the effects of an IKK inhibitor like this compound. The following are detailed protocols for key experiments.
Caption: General Experimental Workflow for IKK Inhibitor Evaluation.
IKK In Vitro Kinase Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of the IKK complex.
Objective: To determine the IC₅₀ value of this compound against IKKβ.
Materials:
-
Recombinant human IKKβ enzyme.
-
Kinase reaction buffer (e.g., 10 mM HEPES, 5 mM MgCl₂, 1 mM MnCl₂, 50 mM DTT).[14]
-
Substrate: GST-tagged IκBα (1-62).[14]
-
ATP solution.
-
[γ-³²P]-ATP for radioactive detection or an ADP-Glo™ Kinase Assay kit for luminescence-based detection.[14][15]
-
This compound serially diluted in DMSO.
Protocol (Radioactive Method):
-
Prepare a master mix containing kinase reaction buffer, GST-IκBα substrate, and recombinant IKKβ enzyme.
-
Aliquot the master mix into reaction tubes.
-
Add serial dilutions of this compound or DMSO (vehicle control) to the tubes and pre-incubate for 10-15 minutes at 30°C.
-
Initiate the kinase reaction by adding a mix of "cold" ATP and [γ-³²P]-ATP.[14]
-
Allow the reaction to proceed for 30-45 minutes at 30°C.[15]
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen or X-ray film to visualize the phosphorylated GST-IκBα substrate.
-
Quantify band intensity using densitometry.
-
Plot the percentage of inhibition against the log concentration of this compound and fit the data to a four-parameter logistic curve to calculate the IC₅₀.
Western Blot Analysis for IκBα Degradation
This assay assesses the ability of this compound to prevent the degradation of IκBα in a cellular context.
Objective: To measure the effect of this compound on TNF-α-induced IκBα phosphorylation and degradation.
Materials:
-
HeLa cells or other suitable cell line.
-
Cell culture medium, TNF-α, this compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-IκBα (Ser32/36), anti-IκBα, anti-β-actin (loading control).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescence substrate.
Protocol:
-
Seed HeLa cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat cells with various concentrations of this compound (e.g., 0.1 to 10 µM) or DMSO for 1-2 hours.[13]
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 15-30 minutes. Include an unstimulated control.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash and apply chemiluminescence substrate.
-
Image the blot. A successful inhibition by this compound will show a dose-dependent decrease in the phospho-IκBα signal and a corresponding stabilization (lack of degradation) of the total IκBα signal compared to the TNF-α-only treated sample.
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.
Objective: To quantify the inhibition of NF-κB-dependent gene transcription by this compound.
Materials:
-
HEK293 cells.
-
NF-κB luciferase reporter plasmid (containing multiple κB sites upstream of a luciferase gene).
-
Transfection reagent.
-
Luciferase assay reagent.
-
This compound, TNF-α.
Protocol:
-
Co-transfect HEK293 cells with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).
-
Allow cells to express the plasmids for 24 hours.
-
Pre-treat the transfected cells with serial dilutions of this compound for 1-3 hours.[10]
-
Stimulate with TNF-α for 5-6 hours to induce NF-κB activation.[10]
-
Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer according to the manufacturer's protocol.
-
Normalize the NF-κB-driven firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the percentage of inhibition relative to the TNF-α-stimulated control and determine the IC₅₀ value.
In Vivo Efficacy
This compound has been shown to be orally bioavailable and demonstrates significant activity in animal models of inflammation.[12] In a mouse model of thioglycollate-induced peritonitis, this compound inhibited neutrophil extravasation. Furthermore, in models of sepsis induced by LPS or cecal ligation and puncture (CLP), treatment with this compound attenuated multiple organ dysfunction, including cardiac and renal dysfunction and hepatocellular injury.[3][16] This protective effect was associated with reduced phosphorylation of IκBα, decreased nuclear translocation of p65, and attenuated expression of inducible nitric oxide synthase (iNOS) in heart and liver tissues.[3]
Conclusion
This compound is a well-characterized, selective inhibitor of the IKK complex, primarily targeting the IKKβ subunit. Its mechanism of action—preventing IκBα phosphorylation and degradation—leads to the cytoplasmic retention of NF-κB and a potent blockade of inflammatory gene expression. The quantitative data from in vitro and cellular assays confirm its high potency. The detailed experimental protocols provided herein serve as a guide for researchers aiming to utilize this compound to investigate the role of the NF-κB pathway in various biological and pathological processes. Its demonstrated efficacy in vivo underscores the therapeutic potential of targeting the IKK/NF-κB axis and solidifies the utility of this compound as a critical tool for drug development and inflammation research.
References
- 1. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design of Potential IKK-β Inhibitors using Molecular Docking and Molecular Dynamics Techniques for their Anti-cancer Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of IκB kinase reduces the multiple organ dysfunction caused by sepsis in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. researchgate.net [researchgate.net]
- 6. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 7. Inhibition of choriodecidual cytokine production and inflammatory gene expression by selective I-κB kinase (IKK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. selleckchem.com [selleckchem.com]
- 11. scbt.com [scbt.com]
- 12. apexbt.com [apexbt.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. IKK Kinase Assay for Assessment of Canonical NF-κB Activation in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. diabetesjournals.org [diabetesjournals.org]
A Foundational Research Guide on IKK-16 and Apoptosis for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The IκB kinase (IKK) signaling pathway is a critical regulator of cellular processes, including inflammation, immunity, and cell survival. Its dysregulation is implicated in numerous diseases, particularly cancer, where it often promotes cell survival and proliferation by activating the NF-κB transcription factor. Consequently, inhibitors of the IKK complex are of significant interest as potential therapeutic agents. This technical guide focuses on IKK-16, a selective inhibitor of IKK, and its role in the induction of apoptosis, or programmed cell death. Understanding the precise mechanisms by which IKK-16 triggers apoptosis is paramount for its development as an anti-cancer therapeutic. This document provides a comprehensive overview of the core principles, quantitative data, experimental methodologies, and signaling pathways associated with IKK-16-induced apoptosis.
IKK-16: A Selective Inhibitor of the IκB Kinase Complex
IKK-16 is a potent and selective small molecule inhibitor of the IκB kinase (IKK) complex. The IKK complex is composed of two catalytic subunits, IKKα (IKK1) and IKKβ (IKK2), and a regulatory subunit, NEMO (IKKγ). IKK-16 exhibits inhibitory activity against both IKKα and IKKβ, as well as the entire IKK complex.[1]
Table 1: In Vitro Inhibitory Activity of IKK-16[1]
| Target | IC50 (nM) |
| IKKα | 200 |
| IKKβ | 40 |
| IKK complex | 70 |
IC50 values represent the concentration of IKK-16 required to inhibit 50% of the kinase activity in a cell-free assay.
The Role of IKK-16 in Inducing Apoptosis
The primary mechanism by which IKK inhibition induces apoptosis is through the suppression of the NF-κB signaling pathway.[2] NF-κB is a transcription factor that, when activated, promotes the expression of a wide range of anti-apoptotic genes, including cFLIP (cellular FLICE-like inhibitory protein). cFLIP is a key regulator of caspase-8, an initiator caspase in the extrinsic apoptosis pathway.
By inhibiting the IKK complex, IKK-16 prevents the phosphorylation and subsequent degradation of IκBα, the primary inhibitor of NF-κB. This traps NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of its target genes, including cFLIP. The resulting decrease in cFLIP levels allows for the activation of caspase-8, which in turn initiates a caspase cascade, leading to the execution of apoptosis.[3][4]
Quantitative Analysis of IKK-16 Induced Apoptosis
While specific quantitative data for apoptosis induction by IKK-16 across various cancer cell lines is not extensively available in a consolidated format, studies with other IKK inhibitors and related pathways provide insights into the expected outcomes. For instance, treatment of mouse keratinocytes with IKK-16 has been shown to activate caspase-3/7, key executioner caspases in the apoptotic pathway.[5]
Further research is required to generate comprehensive tables detailing the percentage of apoptotic cells (as measured by Annexin V/PI staining) and the fold-change in caspase-3/7 activity across a panel of cancer cell lines treated with varying concentrations of IKK-16. This data is crucial for determining the therapeutic window and identifying cancer types most susceptible to IKK-16 treatment.
Key Signaling Pathways
The signaling pathway of IKK-16-induced apoptosis primarily involves the inhibition of the canonical NF-κB pathway, leading to the activation of the extrinsic apoptosis pathway.
IKK-16 Induced Apoptosis Signaling Pathway
Caption: IKK-16 inhibits the IKK complex, preventing NF-κB activation and cFLIP expression, leading to caspase-8-mediated apoptosis.
Experimental Protocols
Reproducible and well-documented experimental protocols are fundamental to advancing research. The following sections detail the methodologies for key assays used to study IKK-16-induced apoptosis.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells with intact membranes but can enter late-stage apoptotic and necrotic cells.
Workflow:
Caption: Workflow for Annexin V/PI apoptosis assay.
Detailed Protocol:
-
Cell Preparation: Culture cells to the desired confluency and treat with various concentrations of IKK-16 for the indicated time points. Include both untreated and positive controls.
-
Harvesting: For adherent cells, gently wash with PBS and detach using trypsin-EDTA. Neutralize trypsin with complete medium. For suspension cells, collect by centrifugation.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (100 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Immediately analyze the stained cells by flow cytometry. Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI at 488 nm and measure emission at >670 nm.
Caspase-3/7 Activity Assay
This assay measures the activity of the key executioner caspases, caspase-3 and caspase-7.
Principle: The assay utilizes a proluminescent caspase-3/7 substrate. When added to the cell lysate, active caspase-3 and -7 cleave the substrate, releasing a substrate for luciferase that generates a luminescent signal proportional to the caspase activity.
Workflow:
Caption: Workflow for Caspase-3/7 activity assay.
Detailed Protocol:
-
Cell Plating: Seed cells in a 96-well, white-walled plate at a density appropriate for the cell line and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of IKK-16 concentrations and for various durations. Include appropriate controls.
-
Reagent Addition: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL of the reagent to each well.
-
Incubation: Mix the contents of the wells on a plate shaker at low speed for 30 seconds. Incubate the plate at room temperature for 1 to 3 hours.
-
Measurement: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.
Western Blotting for Apoptosis-Related Proteins
Western blotting is used to detect changes in the expression and cleavage of key apoptotic proteins.
Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies. For apoptosis studies, it is crucial to detect the cleavage of caspases (e.g., caspase-8, caspase-3) and the expression levels of regulatory proteins like cFLIP.
Detailed Protocol:
-
Cell Lysis: After treatment with IKK-16, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-cleaved caspase-8, anti-cleaved caspase-3, anti-cFLIP, and a loading control like anti-β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 7. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion and Future Directions
IKK-16 presents a promising therapeutic strategy for cancers that are dependent on the NF-κB survival pathway. Its ability to induce apoptosis by inhibiting the IKK complex and subsequently downregulating anti-apoptotic proteins like cFLIP provides a clear rationale for its further investigation.
Future research should focus on:
-
Comprehensive Quantitative Analysis: Generating a robust dataset of IKK-16's apoptotic effects across a wide range of cancer cell lines to identify sensitive and resistant phenotypes.
-
In Vivo Efficacy: Evaluating the anti-tumor efficacy of IKK-16 in preclinical animal models of various cancers.
-
Combination Therapies: Exploring the synergistic potential of IKK-16 with other anti-cancer agents, such as conventional chemotherapy or other targeted therapies.
-
Biomarker Discovery: Identifying predictive biomarkers that can help select patients who are most likely to respond to IKK-16 treatment.
This foundational guide provides the necessary framework for researchers and drug developers to design and execute experiments that will further elucidate the therapeutic potential of IKK-16 as an apoptosis-inducing anti-cancer agent. The detailed protocols and signaling pathway diagrams serve as a valuable resource for advancing our understanding of IKK-16's mechanism of action and accelerating its path toward clinical application.
References
- 1. selleckchem.com [selleckchem.com]
- 2. IKK/NF-κB signaling: balancing life and death – a new approach to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cleavage of cFLIP restrains cell death during viral infection and tissue injury and favors tissue repair - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caspase-8 auto-cleavage regulates programmed cell death and collaborates with RIPK3/MLKL to prevent lymphopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Topical application of a dual ABC transporter substrate and NF-κB inhibitor blocks multiple sources of cutaneous inflammation in mouse skin - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: IKK 16 for In Vitro Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the IKK 16 inhibitor in in vitro kinase assays. This document outlines the inhibitor's characteristics, a detailed experimental protocol, and essential data for researchers investigating the NF-κB signaling pathway and developing targeted therapeutics.
Introduction
This compound, also known as IKK-IN-1, is a potent and selective inhibitor of the IκB kinase (IKK) family, which plays a pivotal role in the activation of the nuclear factor-κB (NF-κB) signaling pathway.[1][2][3] The IKK complex, consisting of the catalytic subunits IKKα (IKK1) and IKKβ (IKK2) and the regulatory subunit NEMO (IKKγ), is a critical regulator of inflammatory responses, cell survival, and proliferation.[4][5] Dysregulation of the NF-κB pathway is implicated in various diseases, including cancer and chronic inflammatory disorders. This compound serves as a valuable chemical probe for elucidating the physiological and pathological roles of the IKK complex and for the initial stages of drug discovery.
Mechanism of Action
This compound is an ATP-competitive inhibitor that targets the catalytic subunits of the IKK complex. By binding to the ATP-binding pocket of IKKα and IKKβ, it prevents the phosphorylation of the inhibitor of κB (IκB) proteins.[5] In unstimulated cells, IκB proteins sequester NF-κB dimers in the cytoplasm. Upon stimulation by various signals, such as inflammatory cytokines, the IKK complex phosphorylates IκBα at serine residues 32 and 36, leading to its ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal (NLS) on NF-κB, allowing its translocation to the nucleus, where it regulates the expression of target genes. This compound effectively blocks this cascade by inhibiting the initial phosphorylation step.
Applications in Research
-
Elucidation of NF-κB Signaling: this compound is a crucial tool for studying the upstream regulation and downstream consequences of IKK activity in various cellular contexts.
-
Target Validation: Researchers can use this compound to validate the IKK complex as a therapeutic target in different disease models.
-
Drug Discovery: It serves as a reference compound in high-throughput screening campaigns to identify novel IKK inhibitors.
-
Cellular Process Studies: this compound can be employed to investigate the role of the NF-κB pathway in apoptosis, cell proliferation, and immune responses.[2]
Advantages and Limitations
Advantages:
-
Potency: this compound exhibits low nanomolar potency against the IKK complex.[1][2][3]
-
Selectivity: It displays selectivity for IKKβ over IKKα.[1][2][3]
-
Cell Permeability: this compound is cell-permeable, making it suitable for both biochemical and cell-based assays.
Limitations:
-
Off-Target Effects: While relatively selective, this compound has been shown to inhibit other kinases, such as Leucine-rich repeat kinase 2 (LRRK2) and Protein Kinase D (PKD) isoforms, at higher concentrations.[6] Researchers should consider these off-target effects when interpreting data.
-
Broad Kinase Profiling: Comprehensive kinase selectivity profiling data against a large panel of kinases is not widely available in the public domain. It is recommended to perform broader kinase screening for drug development purposes.
-
ATP Competitiveness: As an ATP-competitive inhibitor, the in vitro potency of this compound can be influenced by the ATP concentration in the assay.
Quantitative Data
The inhibitory activity of this compound against various kinases is summarized in the tables below.
Table 1: In Vitro Inhibitory Activity of this compound against IKK Isoforms
| Kinase | IC50 (nM) |
| IKKα (IKK1) | 200[1][2][3] |
| IKKβ (IKK2) | 40[1][2][3] |
| IKK complex | 70[1][2][3] |
Table 2: In Vitro Inhibitory Activity of this compound against Selected Off-Target Kinases
| Kinase | IC50 (nM) |
| LRRK2 | 50[6] |
| PKD1 | 153.9[6] |
| PKD2 | 115[6] |
| PKD3 | 99.7[6] |
Signaling Pathway Diagram
Caption: Canonical NF-κB signaling pathway and the inhibitory action of this compound.
Experimental Protocols
In Vitro Kinase Assay for this compound
This protocol provides a general framework for determining the IC50 of this compound against IKKβ using a non-radiometric, luminescence-based ADP detection method. This can be adapted for other IKK isoforms and other detection methods (e.g., radiometric using [γ-³²P]ATP and autoradiography).
Materials and Reagents:
-
Recombinant human IKKβ (or IKKα, IKK complex)
-
This compound inhibitor
-
IKK substrate: e.g., IκBα peptide (biotinylated or GST-tagged) or a generic kinase substrate like Myelin Basic Protein (MBP) if specificity is not a concern. A commonly used peptide substrate is IKKtide.
-
ATP (Adenosine 5'-triphosphate)
-
Kinase Assay Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 2 mM DTT, 0.01% Triton X-100. Note: Buffer composition may need optimization.
-
ADP detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
White, opaque 96-well or 384-well plates suitable for luminescence readings
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations (e.g., from 10 mM to 100 pM). A 10-point, 3-fold serial dilution is recommended.
-
Further dilute the compound dilutions in Kinase Assay Buffer to achieve the desired final assay concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤1%).
-
-
Assay Plate Setup:
-
Design the plate layout to include wells for "blank" (no enzyme), "positive control" (enzyme, no inhibitor), and "test compound" (enzyme with varying concentrations of this compound).
-
Add 5 µL of the diluted this compound or vehicle (DMSO in Kinase Assay Buffer) to the appropriate wells.
-
-
Kinase Reaction:
-
Prepare a master mix containing the kinase and substrate in Kinase Assay Buffer. The optimal concentrations of the kinase and substrate should be predetermined.
-
Add 10 µL of the kinase/substrate master mix to each well, except for the "blank" wells. For the "blank" wells, add 10 µL of Kinase Assay Buffer with the substrate.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.
-
-
Initiation and Incubation:
-
Prepare the ATP solution in Kinase Assay Buffer at a concentration that is at or near the Km for the specific kinase being tested (typically 10-100 µM).
-
Initiate the kinase reaction by adding 10 µL of the ATP solution to all wells.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the kinase reaction.
-
-
Detection:
-
Stop the kinase reaction and detect the amount of ADP produced according to the manufacturer's instructions for the chosen ADP detection reagent (e.g., ADP-Glo™). This typically involves adding a reagent to deplete the remaining ATP, followed by the addition of a second reagent to convert the ADP to ATP and measure the resulting luminescence.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Subtract the "blank" reading from all other readings.
-
Normalize the data to the "positive control" (100% activity) and "no enzyme" control (0% activity).
-
Plot the percent inhibition versus the log of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Experimental Workflow Diagram
Caption: A streamlined workflow for the this compound in vitro kinase assay.
References
- 1. apexbt.com [apexbt.com]
- 2. Inhibition of IκB Kinase Is a Potential Therapeutic Strategy to Circumvent Resistance to Epidermal Growth Factor Receptor Inhibition in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IKK Kinase Assay for Assessment of Canonical NF-κB Activation in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for IKK 16 in a Murine Model of Sepsis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of IKK 16, a selective inhibitor of the IκB kinase (IKK) complex, in murine models of sepsis. The information presented is intended to guide researchers in designing and executing experiments to investigate the therapeutic potential of this compound in mitigating the systemic inflammation and multiple organ dysfunction characteristic of sepsis.
Introduction
Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. The nuclear factor-κB (NF-κB) signaling pathway plays a central role in orchestrating the inflammatory cascade during sepsis.[1][2][3] Activation of the IKK complex is a critical step in the canonical NF-κB pathway, leading to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB), allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.[1][2][3][4]
This compound is a potent and selective inhibitor of IKK, with IC50 values of 40 nM, 70 nM, and 200 nM for IKK2, the IKK complex, and IKK1, respectively.[5][6][7] By blocking IKK activity, this compound prevents the activation of NF-κB, thereby attenuating the inflammatory response.[8] Studies in murine models have demonstrated that this compound administration, even after the onset of sepsis, can reduce multiple organ dysfunction, including cardiac, renal, and hepatic injury, and decrease the expression of pro-inflammatory mediators.[1][2][3][9]
Mechanism of Action of this compound in Sepsis
During sepsis, pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), and damage-associated molecular patterns (DAMPs) activate pattern recognition receptors (PRRs), leading to the recruitment and activation of the IKK complex. IKK then phosphorylates IκBα, targeting it for ubiquitination and proteasomal degradation. This releases the NF-κB p65/p50 heterodimer to translocate into the nucleus, where it binds to κB sites in the promoter regions of target genes, inducing the transcription of pro-inflammatory cytokines, chemokines, and inducible nitric oxide synthase (iNOS).[1][9]
This compound directly inhibits the catalytic activity of the IKK complex.[8] This inhibition prevents the phosphorylation of IκBα, thereby stabilizing the IκBα-NF-κB complex in the cytoplasm and blocking the nuclear translocation of NF-κB.[1][9] This leads to a downstream reduction in the expression of NF-κB target genes, including iNOS, and a subsequent decrease in the inflammatory response and organ damage.[1][9] Interestingly, treatment with this compound has also been shown to increase the phosphorylation of Akt and endothelial nitric oxide synthase (eNOS), suggesting the activation of pro-survival pathways.[1][2]
References
- 1. Inhibition of IκB kinase reduces the multiple organ dysfunction caused by sepsis in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of IκB kinase reduces the multiple organ dysfunction caused by sepsis in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of IκB kinase reduces the multiple organ dysfunction caused by sepsis in the mouse [ouci.dntb.gov.ua]
- 4. glpbio.com [glpbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. scbt.com [scbt.com]
- 9. journals.biologists.com [journals.biologists.com]
a application of IKK 16 in cancer cell line studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
IKK 16 is a potent and selective inhibitor of the IκB kinase (IKK) complex, a critical node in the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2][3] The NF-κB pathway plays a pivotal role in regulating immune and inflammatory responses, cell proliferation, and apoptosis.[4][5] In many cancer cells, constitutive activation of the NF-κB pathway is a key mechanism for promoting cell survival, resisting apoptosis, and driving tumor progression.[4][6] Consequently, inhibiting the IKK complex presents a strategic approach for cancer therapy.[4][5] this compound acts as an ATP-competitive inhibitor, primarily targeting the catalytic subunits of the IKK complex, IKKα and IKKβ.[7] Its ability to block NF-κB activation makes it a valuable tool for investigating the role of this pathway in cancer and for evaluating potential therapeutic strategies.
Mechanism of Action
This compound exerts its biological effects by inhibiting the phosphorylation of IκB proteins by the IKK complex.[2][7] In the canonical NF-κB pathway, IKK-mediated phosphorylation of IκBα targets it for ubiquitination and subsequent degradation by the proteasome.[7][8][9] This process liberates NF-κB dimers (most commonly the p65/p50 heterodimer), allowing them to translocate to the nucleus and activate the transcription of target genes involved in cell survival, proliferation, and inflammation.[4][5][10] By inhibiting IKK, this compound prevents IκBα degradation, thereby sequestering NF-κB in the cytoplasm and blocking its transcriptional activity.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 Value | Assay Type |
| IKKβ (IKK-2) | 40 nM | Cell-free |
| IKK complex | 70 nM | Cell-free |
| IKKα (IKK-1) | 200 nM | Cell-free |
| LRRK2 | 50 nM | Cell-free |
| PKD1 | 153.9 nM | Cell-free |
| PKD2 | 115 nM | Cell-free |
| PKD3 | 99.7 nM | Cell-free |
Data sourced from references[1][2][3][11].
Table 2: Cellular Activity of this compound in Specific Assays
| Cell Line | Assay Description | Effective Concentration |
| HeLa | Inhibition of IKK complex activity | IC50 = 70 nM (0.07 µM) |
| HEK293 | Inhibition of TNF-induced NF-κB activation | EC50 = 3 nM (0.003 µM) |
| HUVEC | Inhibition of TNF-α-stimulated adhesion molecule expression | IC50 = 0.3 - 1.0 µM |
Data sourced from references[2][11].
Key Applications in Cancer Cell Lines
Overcoming Drug Resistance in Triple-Negative Breast Cancer (TNBC)
Studies have shown that this compound can sensitize TNBC cell lines to epidermal growth factor receptor (EGFR) inhibitors like gefitinib.[1][12] The combination of gefitinib and this compound synergistically reduces cell viability and colony formation in TNBC cell lines such as HS578T, MDA-MB-231, and MDA-MB-468.[12] This combination has been shown to downregulate key survival pathways, including those involving p-STAT3, p-AKT, p-mTOR, and p-RPS6.[1][12]
Inhibiting Proliferation in KRAS-Mutant Lung Cancer
In KRAS-mutant lung cancer cells, particularly those with dysfunctional p53, pharmacological inhibition of IKKβ with inhibitors like this compound has been shown to reduce cell proliferation.[9] This effect is primarily cytostatic, leading to reduced proliferation rather than inducing apoptosis.[9] This suggests that targeting the IKK/NF-κB pathway could be a viable therapeutic strategy for this difficult-to-treat cancer subtype.
Experimental Protocols
Protocol 1: Cell Viability Assay Using MTT
This protocol outlines the steps to assess the effect of this compound on the viability of a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[13]
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete growth medium. A typical concentration range to test would be from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.
-
Protocol 2: Western Blot for NF-κB Pathway Inhibition
This protocol is designed to detect the effect of this compound on the phosphorylation of IκBα, a direct downstream target of IKK.
Materials:
-
Cancer cell line (e.g., A549, H1299)
-
6-well plates
-
This compound
-
TNF-α (or another NF-κB stimulus)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat the cells with the desired concentration of this compound (e.g., 1 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 15-30 minutes to induce IκBα phosphorylation. Include an unstimulated control.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with 100-150 µL of ice-cold RIPA buffer per well.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[10]
-
Incubate the membrane with the primary antibody against p-IκBα overnight at 4°C.[10]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
Image the blot.
-
-
Analysis:
-
Strip the membrane and re-probe for total IκBα and a loading control like β-actin to ensure equal protein loading.
-
Compare the levels of p-IκBα in this compound-treated cells versus control cells to confirm inhibition of the pathway.
-
Visualizations
References
- 1. Inhibition of IκB Kinase Is a Potential Therapeutic Strategy to Circumvent Resistance to Epidermal Growth Factor Receptor Inhibition in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. IKK/NF-κB signaling: balancing life and death – a new approach to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 6. Inhibition of IKK-NFκB pathway sensitizes lung cancer cell lines to radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. babraham.ac.uk [babraham.ac.uk]
- 8. cdn.amegroups.cn [cdn.amegroups.cn]
- 9. genesandcancer.com [genesandcancer.com]
- 10. mdpi.com [mdpi.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Inhibition of IκB Kinase Is a Potential Therapeutic Strategy to Circumvent Resistance to Epidermal Growth Factor Receptor Inhibition in Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. content.protocols.io [content.protocols.io]
Unveiling the Transcriptional Consequences of IKK Inhibition: An Experimental Design Using IKK 16
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental design for investigating the effects of IKK 16, a selective IκB kinase (IKK) inhibitor, on gene expression. The protocols outlined herein are intended for researchers in academia and industry exploring the therapeutic potential of targeting the NF-κB signaling pathway.
Introduction
The IκB kinase (IKK) complex is a central regulator of the NF-κB signaling pathway, which plays a pivotal role in inflammation, immunity, cell survival, and proliferation.[1][2] Dysregulation of the NF-κB pathway is implicated in a multitude of diseases, including chronic inflammatory disorders and cancer.[2] this compound is a potent and selective inhibitor of the IKK complex, with IC50 values of 200 nM, 40 nM, and 70 nM for IKKα, IKKβ, and the IKK complex, respectively.[3] By inhibiting IKK, this compound prevents the phosphorylation and subsequent degradation of IκB proteins, thereby sequestering NF-κB in the cytoplasm and blocking the transcription of its target genes.[1] This experimental design provides a comprehensive framework for elucidating the genome-wide transcriptional changes induced by this compound in a well-defined cellular model.
Signaling Pathway Overview
The canonical NF-κB signaling pathway is initiated by various stimuli, such as the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α). This leads to the activation of the IKK complex, which then phosphorylates IκBα. This phosphorylation event targets IκBα for ubiquitination and proteasomal degradation, releasing the NF-κB dimer (typically p65/p50) to translocate into the nucleus and activate the transcription of a wide array of target genes involved in the inflammatory response. This compound acts by directly inhibiting the kinase activity of the IKK complex, thus preventing the initial phosphorylation of IκBα and halting the downstream signaling cascade.
Caption: Canonical NF-κB signaling pathway and the inhibitory action of this compound.
Experimental Design and Workflow
This study will employ a human embryonic kidney 293 (HEK293) cell line, a well-established model for studying NF-κB signaling due to its robust response to TNF-α stimulation.[4] The experimental design includes a dose-response study to determine the optimal concentration of this compound and a time-course experiment to capture the dynamics of gene expression changes. The overall workflow is depicted below.
Caption: Overall experimental workflow for studying this compound effects on gene expression.
Experimental Protocols
1. Cell Culture and Treatment
-
Cell Line: Human Embryonic Kidney (HEK293) cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Dissolve this compound in DMSO to prepare a 10 mM stock solution. Store at -20°C. Further dilute in culture medium to the desired final concentrations.
-
TNF-α Stimulation: Use a final concentration of 20 ng/mL of human TNF-α to stimulate the cells.
2. Cytotoxicity Assay
-
Objective: To determine the non-toxic concentration range of this compound.
-
Method: Seed HEK293 cells in a 96-well plate. After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) for 24 hours.
-
Readout: Measure cell viability using a commercial MTS or MTT assay kit according to the manufacturer's instructions.
-
Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control. Select concentrations that result in >90% cell viability for subsequent experiments.
3. Dose-Response Study
-
Objective: To identify the optimal concentration of this compound for inhibiting TNF-α-induced gene expression.
-
Procedure:
-
Seed HEK293 cells in 6-well plates.
-
Pre-treat cells with increasing concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) or DMSO (vehicle control) for 1 hour.
-
Stimulate the cells with 20 ng/mL TNF-α for 6 hours.
-
Include a non-stimulated control group (treated with vehicle only).
-
Harvest cells for RNA extraction.
-
4. Time-Course Study
-
Objective: To investigate the temporal effects of this compound on gene expression.
-
Procedure:
-
Seed HEK293 cells in 6-well plates.
-
Pre-treat cells with the optimal concentration of this compound (determined from the dose-response study) or DMSO for 1 hour.
-
Stimulate the cells with 20 ng/mL TNF-α.
-
Harvest cells at different time points (e.g., 0, 2, 6, 12, and 24 hours) after TNF-α stimulation.
-
Harvest cells for RNA extraction.
-
5. RNA Extraction and Quality Control
-
Method: Extract total RNA from harvested cells using a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's protocol.
-
Quality Control: Assess RNA integrity and quantity using a Bioanalyzer or similar instrument. Samples with an RNA Integrity Number (RIN) > 8 are recommended for RNA sequencing.
6. RNA Sequencing (RNA-Seq)
-
Library Preparation: Prepare stranded mRNA sequencing libraries from 1 µg of total RNA using a commercial kit (e.g., NEBNext Ultra II Directional RNA Library Prep Kit for Illumina).
-
Sequencing: Perform paired-end sequencing (e.g., 2x150 bp) on an Illumina sequencing platform to a depth of at least 20 million reads per sample.
7. Bioinformatic Data Analysis
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Trimming: Remove adapter sequences and low-quality reads using a tool like Trimmomatic.
-
Alignment: Align the trimmed reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner such as STAR.
-
Quantification: Count the number of reads mapping to each gene using featureCounts or a similar tool.
-
Differential Gene Expression Analysis: Use DESeq2 or edgeR in R to identify differentially expressed genes (DEGs) between different conditions (e.g., TNF-α vs. TNF-α + this compound). Set a significance threshold of an adjusted p-value < 0.05 and a log2 fold change > 1 or < -1.
-
Functional Enrichment Analysis: Perform Gene Ontology (GO) and pathway analysis (e.g., KEGG, Reactome) on the list of DEGs to identify enriched biological processes and pathways.
8. Quantitative Real-Time PCR (qRT-PCR) Validation
-
Objective: To validate the RNA-seq results for a subset of key differentially expressed genes.
-
Procedure:
-
Synthesize cDNA from the same RNA samples used for RNA-seq using a reverse transcription kit.
-
Design primers for selected target genes (e.g., IL6, IL8, ICAM1) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Perform qRT-PCR using a SYBR Green-based method on a real-time PCR system.
-
Calculate the relative gene expression using the ΔΔCt method.
-
-
Analysis: Compare the fold changes obtained from qRT-PCR with the RNA-seq data to confirm the validity of the sequencing results.
Data Presentation
The quantitative data from the dose-response and time-course studies should be summarized in clear and concise tables.
Table 1: Dose-Response Effect of this compound on the Expression of Key NF-κB Target Genes (Hypothetical Data)
| Gene | Vehicle + TNF-α (Fold Change vs. Vehicle) | 0.1 µM this compound + TNF-α (Fold Change vs. Vehicle) | 1 µM this compound + TNF-α (Fold Change vs. Vehicle) | 10 µM this compound + TNF-α (Fold Change vs. Vehicle) |
| IL6 | 150.2 | 85.7 | 12.3 | 1.5 |
| IL8 | 250.5 | 130.1 | 25.8 | 2.1 |
| ICAM1 | 75.8 | 40.3 | 8.1 | 1.2 |
| TNF | 10.3 | 5.6 | 1.8 | 1.1 |
Table 2: Time-Course of this compound's Effect on the Expression of Key NF-κB Target Genes (Hypothetical Data)
| Gene | 2h (Fold Change vs. 0h) | 6h (Fold Change vs. 0h) | 12h (Fold Change vs. 0h) | 24h (Fold Change vs. 0h) |
| Vehicle + TNF-α | ||||
| IL6 | 80.1 | 145.3 | 90.5 | 30.2 |
| IL8 | 150.6 | 240.1 | 180.7 | 70.4 |
| This compound + TNF-α | ||||
| IL6 | 5.2 | 10.8 | 7.3 | 2.1 |
| IL8 | 12.7 | 22.5 | 15.6 | 5.3 |
Conclusion
This application note provides a robust and detailed framework for investigating the effects of the IKK inhibitor this compound on gene expression. The combination of a well-controlled experimental design, high-throughput RNA sequencing, and rigorous bioinformatic analysis will enable researchers to gain a comprehensive understanding of the transcriptional consequences of IKK inhibition. The resulting data will be invaluable for elucidating the mechanism of action of this compound and for advancing the development of novel therapeutics targeting the NF-κB pathway.
References
Application Notes and Protocols for IKK 16 in Primary Cells: A Guide to Blocking NF-κB Activation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing IKK 16, a potent and selective inhibitor of the IκB kinase (IKK) complex, to effectively block NF-κB activation in primary cells. The protocols detailed below are intended for research purposes and offer step-by-step instructions for a range of primary cell types and downstream analytical methods.
This compound is a valuable tool for investigating the role of the NF-κB signaling pathway in various physiological and pathological processes. By inhibiting the IKK complex, this compound prevents the phosphorylation and subsequent degradation of IκB proteins, thereby sequestering NF-κB dimers in the cytoplasm and preventing their translocation to the nucleus to initiate the transcription of pro-inflammatory and other target genes.[1][2]
Key Characteristics of this compound:
This compound exhibits selectivity for the IKK complex, with reported IC50 values that demonstrate its potency. While it inhibits both IKKα and IKKβ, it shows a higher potency for IKKβ.[1][2]
| Target | IC50 Value (nM) |
| IKKβ | 40 |
| IKK complex | 70 |
| IKKα | 200 |
Table 1: In vitro inhibitory activity of this compound against IKK isoforms.[1][2]
This compound has been shown to effectively inhibit TNF-α-stimulated IκB degradation and the subsequent expression of NF-κB target genes, such as adhesion molecules like E-selectin, ICAM, and VCAM.[1] It is also effective in vivo, where it has been demonstrated to inhibit LPS-induced TNF-α release.[1]
Signaling Pathway and Experimental Workflow
The canonical NF-κB signaling pathway is initiated by various stimuli, such as pro-inflammatory cytokines (e.g., TNF-α) or pathogen-associated molecular patterns (e.g., LPS). This leads to the activation of the IKK complex, which then phosphorylates IκBα. Phosphorylated IκBα is targeted for ubiquitination and proteasomal degradation, releasing the NF-κB p50/p65 heterodimer to translocate to the nucleus and activate gene transcription. This compound acts by directly inhibiting the kinase activity of the IKK complex.
A typical experimental workflow for using this compound to block NF-κB activation in primary cells involves isolating and culturing the cells, pre-treating them with this compound, stimulating with an appropriate agonist, and then assessing NF-κB activation through various downstream assays.
Experimental Protocols
The following are detailed protocols for using this compound in various primary cell types. Note: Optimal concentrations of this compound and incubation times should be determined empirically for each primary cell type and experimental condition. A good starting point for concentration is in the range of 0.1 to 10 µM, with pre-incubation times of 30 minutes to 2 hours.
Protocol 1: Inhibition of NF-κB Activation in Primary Macrophages
1.1. Isolation and Culture of Bone Marrow-Derived Macrophages (BMDMs)
This protocol is adapted from established methods for isolating murine BMDMs.
-
Materials:
-
6-8 week old C57BL/6 mice
-
DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20% L929-conditioned medium (as a source of M-CSF)
-
Sterile dissection tools
-
70% ethanol
-
Syringes and needles (25G)
-
Cell strainer (70 µm)
-
-
Procedure:
-
Euthanize mice according to approved institutional protocols.
-
Sterilize the hind legs with 70% ethanol.
-
Dissect the femur and tibia, and carefully remove the surrounding muscle tissue.
-
Cut the ends of the bones and flush the bone marrow with DMEM using a 25G needle and syringe into a sterile petri dish.
-
Create a single-cell suspension by gently pipetting the marrow clumps.
-
Filter the cell suspension through a 70 µm cell strainer into a 50 mL conical tube.
-
Centrifuge at 300 x g for 7 minutes, discard the supernatant, and resuspend the cell pellet in complete DMEM with L929-conditioned medium.
-
Plate the cells in non-tissue culture-treated petri dishes and incubate at 37°C in a 5% CO2 incubator.
-
After 3-4 days, add fresh complete medium. By day 7, a confluent monolayer of differentiated macrophages should be present.
-
1.2. This compound Treatment and Stimulation
-
Materials:
-
Differentiated BMDMs
-
This compound stock solution (in DMSO)
-
Lipopolysaccharide (LPS) from E. coli (100 ng/mL working concentration)
-
Serum-free DMEM
-
-
Procedure:
-
Plate the differentiated BMDMs in appropriate culture plates (e.g., 6-well plates for Western blot, 24-well plates with coverslips for immunofluorescence).
-
Allow cells to adhere overnight.
-
The next day, replace the medium with serum-free DMEM for 2-4 hours.
-
Prepare serial dilutions of this compound in serum-free DMEM. A suggested starting concentration range is 0.1 µM to 10 µM. Include a vehicle control (DMSO).
-
Pre-treat the cells with the different concentrations of this compound or vehicle for 1-2 hours.
-
Stimulate the cells with LPS (100 ng/mL) for the desired time point (e.g., 30 minutes for IκBα phosphorylation, 1 hour for p65 nuclear translocation).
-
1.3. Assessment of NF-κB Activation
-
Western Blotting for Phospho-IκBα and Phospho-p65:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-IκBα (Ser32), total IκBα, phospho-p65 (Ser536), and total p65 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Immunofluorescence for p65 Nuclear Translocation:
-
After treatment, fix the cells on coverslips with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBST for 1 hour.
-
Incubate with a primary antibody against NF-κB p65 overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize using a fluorescence microscope.
-
Protocol 2: Inhibition of NF-κB Activation in Primary Endothelial Cells
2.1. Isolation and Culture of Human Umbilical Vein Endothelial Cells (HUVECs)
This is a standard protocol for isolating HUVECs.
-
Materials:
-
Fresh human umbilical cord
-
Collagenase solution
-
Endothelial cell growth medium (e.g., EGM-2)
-
Gelatin-coated culture flasks
-
-
Procedure:
-
Obtain a fresh umbilical cord and wash it with sterile PBS.
-
Cannulate one end of the umbilical vein and infuse with collagenase solution.
-
Incubate the cord at 37°C for 15-20 minutes.
-
Flush the vein with endothelial cell growth medium to collect the detached endothelial cells.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in complete EGM-2 and plate on gelatin-coated flasks.
-
Culture the cells at 37°C in a 5% CO2 incubator, changing the medium every 2-3 days.
-
2.2. This compound Treatment and Stimulation
-
Materials:
-
Confluent HUVECs (passage 2-4)
-
This compound stock solution (in DMSO)
-
Tumor Necrosis Factor-alpha (TNF-α) (10 ng/mL working concentration)
-
Serum-free endothelial cell basal medium
-
-
Procedure:
-
Plate HUVECs in appropriate culture vessels.
-
Once confluent, replace the medium with serum-free basal medium for 4-6 hours.
-
Pre-treat the cells with this compound (e.g., 0.1 µM to 5 µM) or vehicle (DMSO) for 30-60 minutes.
-
Stimulate the cells with TNF-α (10 ng/mL) for the desired duration (e.g., 15-30 minutes for IκBα degradation, 30-60 minutes for p65 translocation).
-
2.3. Assessment of NF-κB Activation
Follow the same procedures for Western blotting and immunofluorescence as described in Protocol 1.3.
Protocol 3: Inhibition of NF-κB Activation in Primary Neurons
3.1. Isolation and Culture of Primary Cortical Neurons
This protocol is for isolating neurons from embryonic rodent brains.
-
Materials:
-
E18 rat or mouse embryos
-
Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin
-
Poly-D-lysine coated plates or coverslips
-
Papain and DNase I
-
-
Procedure:
-
Dissect the cortices from embryonic brains in ice-cold Hanks' Balanced Salt Solution (HBSS).
-
Mince the tissue and incubate in papain solution at 37°C for 15-20 minutes.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Layer the cell suspension over a density gradient medium and centrifuge to separate neurons from other cell types.
-
Collect the neuronal layer and wash with Neurobasal medium.
-
Plate the neurons on poly-D-lysine coated surfaces.
-
Culture the neurons at 37°C in a 5% CO2 incubator.
-
3.2. This compound Treatment and Stimulation
-
Materials:
-
Primary cortical neurons (cultured for 7-10 days in vitro)
-
This compound stock solution (in DMSO)
-
Stimulus (e.g., glutamate, TNF-α, or LPS, depending on the research question)
-
Conditioned Neurobasal medium
-
-
Procedure:
-
Gently replace half of the culture medium with fresh, pre-warmed Neurobasal medium.
-
Pre-treat the neurons with this compound (a suggested starting range is 0.5 µM to 10 µM) or vehicle for 1-2 hours.
-
Add the desired stimulus to the culture medium.
-
Incubate for the appropriate time to induce NF-κB activation.
-
3.3. Assessment of NF-κB Activation
-
Western Blotting and Immunofluorescence: Follow the procedures outlined in Protocol 1.3, using neuron-specific loading controls for Western blotting (e.g., β-III tubulin).
-
NF-κB Luciferase Reporter Assay:
-
Transfect the primary neurons with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent for neurons.
-
Allow the cells to recover and express the reporters for 24-48 hours.
-
Perform the this compound pre-treatment and stimulation as described in Protocol 3.2.
-
Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Normalize the NF-κB-driven firefly luciferase activity to the Renilla luciferase activity.
-
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 2: Example Data Table for this compound Dose-Response on p-IκBα Levels in Primary Macrophages
| This compound Conc. (µM) | p-IκBα / Total IκBα (Normalized to Stimulated Control) | Standard Deviation |
| 0 (Unstimulated) | 0.10 | 0.02 |
| 0 (Stimulated) | 1.00 | 0.15 |
| 0.1 | 0.85 | 0.12 |
| 0.5 | 0.52 | 0.08 |
| 1.0 | 0.25 | 0.05 |
| 5.0 | 0.12 | 0.03 |
| 10.0 | 0.08 | 0.02 |
Table 3: Example Data Table for this compound Effect on p65 Nuclear Translocation in HUVECs
| Treatment | % Cells with Nuclear p65 | Standard Deviation |
| Unstimulated | 5 | 1.2 |
| TNF-α (10 ng/mL) | 85 | 5.4 |
| TNF-α + this compound (1 µM) | 20 | 3.1 |
| TNF-α + this compound (5 µM) | 8 | 1.8 |
Conclusion
This compound is a powerful research tool for dissecting the intricate roles of the NF-κB signaling pathway in primary cells. The protocols provided here offer a solid foundation for designing and executing experiments to investigate the effects of this compound-mediated NF-κB inhibition. Researchers should optimize the specific conditions for their primary cell type of interest to ensure robust and reproducible results. Careful experimental design and data analysis will undoubtedly contribute to a deeper understanding of NF-κB biology in health and disease.
References
Application Notes and Protocols for Assessing IKK 16 Efficacy in Organ Injury Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Organ injury, whether induced by sepsis, ischemia-reperfusion, or toxic insults, is often characterized by a robust inflammatory response that can lead to significant tissue damage and dysfunction. A central mediator of this inflammatory cascade is the Nuclear Factor-kappa B (NF-κB) signaling pathway. The activation of NF-κB is critically regulated by the IκB kinase (IKK) complex.[1][2][3] IKK 16 is a potent and selective inhibitor of the IKK complex, particularly IKKβ (also known as IKK2), making it a valuable tool for investigating the role of NF-κB in disease and a potential therapeutic agent for mitigating inflammatory organ damage.[4][5]
This compound has demonstrated protective effects in various preclinical models of organ injury, including sepsis-induced multiple organ dysfunction, acute kidney injury, and hemorrhagic shock.[1][4][6][7] Its mechanism of action involves preventing the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB), thereby keeping NF-κB sequestered in the cytoplasm and preventing the transcription of pro-inflammatory genes.[1][3]
These application notes provide a comprehensive guide to the techniques and protocols required to assess the efficacy of this compound in preclinical organ injury models. The methodologies cover the entire spectrum of analysis, from in vitro validation of IKK inhibition to in vivo assessment of organ function and molecular markers of inflammation.
IKK/NF-κB Signaling Pathway and this compound Inhibition
The canonical NF-κB pathway is a primary target for this compound. The diagram below illustrates the key steps in this pathway and the specific point of intervention for this compound.
Caption: Canonical NF-κB signaling pathway and the inhibitory action of this compound.
General Experimental Workflow for In Vivo Assessment
A typical workflow for evaluating the efficacy of this compound in an animal model of organ injury involves several key stages, from induction of the disease state to multi-level analysis of the outcomes.
Caption: General experimental workflow for assessing this compound efficacy in vivo.
Data Presentation: Summary of Expected Outcomes
Effective assessment of this compound relies on the collection of quantitative data across various biological levels. The following tables provide a template for organizing and presenting typical results from efficacy studies.
Table 1: Biochemical Markers of Organ Injury
| Group | Serum Creatinine (mg/dL) | Serum ALT (U/L) | Lung MPO Activity (U/mg protein) |
| Sham / Control | 0.2 ± 0.05 | 35 ± 8 | 0.5 ± 0.1 |
| Injury Model (e.g., CLP) | 1.5 ± 0.3 | 250 ± 45 | 4.0 ± 0.7 |
| Injury Model + this compound | 0.6 ± 0.1 | 110 ± 20 | 1.5 ± 0.3 |
| Data are presented as Mean ± SEM. p < 0.05 compared to Injury Model group. Data are hypothetical, based on trends observed in literature.[1][3] |
Table 2: Markers of NF-κB Pathway Activation (Relative Densitometry from Western Blot)
| Group | p-IκBα / Total IκBα | Nuclear p65 / Histone H3 |
| Sham / Control | 1.0 ± 0.1 | 1.0 ± 0.2 |
| Injury Model | 4.5 ± 0.6 | 5.2 ± 0.8 |
| Injury Model + this compound | 1.8 ± 0.3 | 2.1 ± 0.4 |
| *Data are presented as fold change relative to Sham group, Mean ± SEM. p < 0.05 compared to Injury Model group. Data are hypothetical, based on trends observed in literature.[1][3][8] |
Table 3: Inflammatory Mediators (Serum Cytokines and Tissue Gene Expression)
| Group | Serum TNF-α (pg/mL) | Serum IL-6 (pg/mL) | iNOS mRNA (Fold Change) |
| Sham / Control | 20 ± 5 | 50 ± 12 | 1.0 ± 0.2 |
| Injury Model | 850 ± 150 | 2500 ± 400 | 15.0 ± 2.5 |
| Injury Model + this compound | 250 ± 60 | 800 ± 180 | 4.5 ± 1.1 |
| Data are presented as Mean ± SEM. p < 0.05 compared to Injury Model group. Data are hypothetical, based on trends observed in literature.[6][9] |
Experimental Protocols
Protocol 1: In Vitro IKKβ Kinase Assay
Objective: To confirm the direct inhibitory activity of this compound on IKKβ kinase. This can be performed using commercially available kits.[10][11][12]
Materials:
-
Recombinant human IKKβ kinase (e.g., Cell Signaling Technology, #7549)[11]
-
This compound compound
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system[12]
-
White, opaque 96-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, then dilute further in kinase buffer to the desired final concentrations (e.g., 0.1 nM to 10 µM). Include a DMSO-only vehicle control.
-
Kinase Reaction Setup: In a 96-well plate, add the following to each well:
-
5 µL of diluted this compound or vehicle control.
-
10 µL of a mix containing IKKβ enzyme and peptide substrate in kinase buffer.
-
-
Initiate Reaction: Add 10 µL of ATP solution to each well to start the kinase reaction. The final concentrations should be optimized (e.g., 5-10 nM IKKβ, 1 µM substrate, 10 µM ATP).
-
Incubation: Incubate the plate at 30°C for 30-60 minutes.
-
Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay protocol:
-
Add 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.
-
-
Readout: Measure luminescence using a plate reader.
-
Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Plot the data and determine the IC₅₀ value using non-linear regression. This compound typically shows an IC₅₀ for IKKβ (IKK2) of approximately 40 nM.[4][5]
Protocol 2: Western Blot for NF-κB Pathway Activation
Objective: To measure the effect of this compound on the phosphorylation of IκBα and the nuclear translocation of the NF-κB p65 subunit in tissue samples.[1][3]
Materials:
-
Tissue samples (e.g., liver, kidney) from the in vivo experiment.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
Nuclear/Cytoplasmic Extraction Kit (e.g., Thermo Scientific NE-PER).
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes.
-
Primary antibodies: anti-phospho-IκBα (Ser32), anti-IκBα, anti-p65, anti-Histone H3 (nuclear marker), anti-β-actin (cytoplasmic marker).
-
HRP-conjugated secondary antibodies.
-
ECL chemiluminescence substrate.
Procedure:
-
Protein Extraction:
-
Total Lysate: Homogenize ~30 mg of frozen tissue in ice-cold RIPA buffer. Centrifuge at 14,000 x g for 15 min at 4°C and collect the supernatant.
-
Nuclear/Cytoplasmic Fractions: Use a commercial kit according to the manufacturer's instructions to separate nuclear and cytoplasmic extracts.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer:
-
Load 20-40 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibody (e.g., anti-phospho-IκBα, diluted 1:1000) overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis:
-
Quantify band intensity using software like ImageJ.
-
For total lysates, normalize the phospho-IκBα signal to the total IκBα signal.
-
For nuclear extracts, normalize the p65 signal to the Histone H3 signal to confirm equal nuclear loading.
-
Compare the normalized values between experimental groups. Treatment with this compound is expected to significantly attenuate the injury-induced increase in IκBα phosphorylation and p65 nuclear translocation.[1][3]
-
Protocol 3: Quantitative RT-PCR (qRT-PCR) for Inflammatory Gene Expression
Objective: To quantify the mRNA levels of NF-κB target genes (e.g., TNF-α, IL-6, iNOS) in organ tissues.[9][13][14]
Materials:
-
Tissue samples (~20-30 mg).
-
TRIzol reagent or similar RNA extraction kit (e.g., RNeasy Mini Kit).
-
High-Capacity cDNA Reverse Transcription Kit.
-
SYBR Green or TaqMan Master Mix.
-
Gene-specific primers (e.g., for TNF-α, IL-6, iNOS, and a housekeeping gene like GAPDH or β-actin).[13][14]
-
qRT-PCR instrument.
Procedure:
-
RNA Extraction:
-
Homogenize tissue in TRIzol reagent.
-
Add chloroform, centrifuge to separate phases, and collect the aqueous (upper) phase containing RNA.[15][16]
-
Precipitate RNA with isopropanol, wash with 75% ethanol, and resuspend the RNA pellet in nuclease-free water.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
qRT-PCR:
-
Prepare the PCR reaction mix in a 96-well PCR plate by combining cDNA template, SYBR Green Master Mix, and forward/reverse primers.
-
Run the plate in a real-time PCR cycler. A typical program includes an initial denaturation step (e.g., 95°C for 10 min), followed by 40 cycles of denaturation (95°C for 15s) and annealing/extension (60°C for 1 min).[14]
-
-
Analysis:
Protocol 4: ELISA for Cytokine Quantification in Tissue Homogenates
Objective: To measure the protein levels of key inflammatory cytokines (e.g., TNF-α, IL-6) in tissue samples.[18][19][20]
Materials:
-
Tissue samples (~50-100 mg).
-
Homogenization buffer (e.g., PBS with 0.5% Triton X-100 and protease inhibitors).
-
Commercially available ELISA kits for the cytokines of interest (e.g., R&D Systems DuoSet).
-
96-well high-binding ELISA plates.
-
Plate reader.
Procedure:
-
Tissue Homogenate Preparation:
-
Homogenize the weighed tissue sample in ice-cold homogenization buffer.
-
Centrifuge at 10,000 x g for 10 min at 4°C to pellet debris.
-
Collect the supernatant for analysis.[20]
-
Determine the total protein concentration of the homogenate for normalization.
-
-
ELISA Protocol (Sandwich ELISA):
-
Coating: Coat a 96-well plate with the capture antibody overnight at 4°C.[21]
-
Blocking: Wash the plate and block non-specific binding sites with blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours.[19]
-
Sample Incubation: Wash the plate. Add standards and diluted tissue homogenates to the wells. Incubate for 2 hours at room temperature.
-
Detection: Wash the plate. Add the biotinylated detection antibody. Incubate for 1-2 hours.[21]
-
Enzyme Conjugate: Wash the plate. Add streptavidin-HRP conjugate. Incubate for 20-30 minutes.
-
Substrate: Wash the plate. Add a substrate solution (e.g., TMB). Incubate in the dark until color develops.
-
Stop Reaction: Add a stop solution (e.g., 2N H₂SO₄).
-
-
Readout: Measure the absorbance at 450 nm using a plate reader.
-
Analysis:
-
Generate a standard curve by plotting the absorbance versus the concentration of the standards.
-
Calculate the cytokine concentration in the samples from the standard curve.
-
Normalize the cytokine concentration to the total protein content of the homogenate (e.g., pg of cytokine per mg of total protein).
-
Protocol 5: Histopathological Assessment of Tissue Injury and Fibrosis
Objective: To visually and semi-quantitatively assess the extent of tissue damage, inflammation, and fibrosis.
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections (5 µm).
-
Hematoxylin and Eosin (H&E) staining reagents.
-
Masson's Trichrome or Picrosirius Red staining kits for fibrosis assessment.[22][23]
-
Microscope.
Procedure:
-
Tissue Processing:
-
Immediately after collection, fix tissues in 10% neutral buffered formalin for 24 hours.
-
Dehydrate the tissues through a series of graded ethanol, clear with xylene, and embed in paraffin wax.
-
Cut 5 µm sections and mount them on glass slides.
-
-
Staining:
-
H&E Staining: Deparaffinize and rehydrate the sections. Stain with hematoxylin (stains nuclei blue/purple) and eosin (stains cytoplasm and extracellular matrix pink/red). This is used to assess general morphology, cellular infiltration, necrosis, and edema.[24]
-
Masson's Trichrome Staining: This stain is used to differentiate collagen from other tissue components. It stains collagen blue, nuclei black, and cytoplasm/muscle red. It is excellent for visualizing fibrosis.[22][25]
-
-
Microscopic Evaluation:
-
Examine the stained slides under a light microscope.
-
A pathologist, blinded to the treatment groups, should score the slides for injury severity.
-
Kidney Injury: Score based on tubular necrosis, loss of brush border, cast formation, and interstitial inflammation.[24]
-
Liver Injury: Score based on the extent of hepatocellular necrosis, inflammation, and sinusoidal congestion.[26]
-
Lung Injury: Score based on alveolar wall thickening, edema, and inflammatory cell infiltration.
-
Fibrosis: Use a semi-quantitative scoring system (e.g., Ishak score for liver) to grade the extent of collagen deposition seen with Masson's Trichrome.[22][27]
-
-
Analysis: Compare the histopathological scores between the different experimental groups. This compound treatment is expected to result in significantly lower injury and fibrosis scores compared to the vehicle-treated injury group.
References
- 1. Inhibition of IκB kinase reduces the multiple organ dysfunction caused by sepsis in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. IKK Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of IκB kinase reduces the multiple organ dysfunction caused by sepsis in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Inhibition of IκB Kinase Attenuates the Organ Injury and Dysfunction Associated with Hemorrhagic Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchportal.ulisboa.pt [researchportal.ulisboa.pt]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. HTScan® IKKβ Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 12. promega.com [promega.com]
- 13. pubcompare.ai [pubcompare.ai]
- 14. 2.14 Quantification of pro and anti-inflammatory markers by RT-qPCR [bio-protocol.org]
- 15. RNA extraction and quantitative PCR to assay inflammatory gene expression [protocols.io]
- 16. Analysis of inflammation gene expression using qPCR [bio-protocol.org]
- 17. researchgate.net [researchgate.net]
- 18. Cytokine ELISAs [bio-protocol.org]
- 19. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. nel.edu [nel.edu]
- 21. Cytokine Elisa [bdbiosciences.com]
- 22. Liver fibrosis quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Histopathological evaluation of liver fibrosis and cirrhosis regression - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The Protein Kinase R Inhibitor C16 Alleviates Sepsis-Induced Acute Kidney Injury Through Modulation of the NF-κB and NLR Family Pyrin Domain-Containing 3 (NLPR3) Pyroptosis Signal Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Evaluation of Renal Fibrosis by Mapping Histology and Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
Application Notes and Protocols for IKK 16 in Neuroinflammation Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing IKK 16, a potent IκB kinase (IKK) inhibitor, to investigate and potentially ameliorate neuroinflammatory processes. The protocols outlined below are designed for both in vitro and in vivo models of neuroinflammation, providing a framework for efficacy testing and mechanistic studies.
Introduction
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and traumatic brain injury. The activation of the nuclear factor-kappa B (NF-κB) signaling pathway is a key driver of the inflammatory response in the central nervous system (CNS).[1][2][3][4] The IκB kinase (IKK) complex is central to the canonical NF-κB pathway, and its inhibition presents a promising therapeutic strategy to mitigate detrimental neuroinflammation.[1][3][4][5][6] this compound is a selective inhibitor of IKK, and these protocols provide a detailed methodology for its application in neuroinflammation research.
Mechanism of Action
This compound exerts its anti-inflammatory effects by directly inhibiting the catalytic activity of the IKK complex. In the canonical NF-κB pathway, pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), lead to the activation of the IKK complex.[3][4] Activated IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα releases the NF-κB heterodimer (typically p65/p50), allowing it to translocate to the nucleus and initiate the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[4][5][6][7] By inhibiting IKK, this compound prevents the phosphorylation and degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking the downstream inflammatory cascade.
Signaling Pathway Diagram
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of this compound in neuroinflammation models, based on available literature.
Table 1: In Vivo Administration of this compound in a Mouse Model of Systemic Inflammation
| Parameter | Value | Reference |
| Animal Model | Male C57BL/6 mice | [5] |
| Inducing Agent | Lipopolysaccharide (LPS) and Peptidoglycan (PepG) or Cecal Ligation and Puncture (CLP) | [5] |
| This compound Dosage | 1 mg/kg body weight | [5] |
| Administration Route | Intravenous (i.v.) | [5] |
| Treatment Timing | 1 hour after induction of sepsis | [5] |
| Assessment Timepoint | 24 hours post-induction | [5] |
Table 2: In Vitro Application of an IKKβ Inhibitor in a Microglial Cell Line
| Parameter | Value | Reference |
| Cell Line | BV2 (murine microglia) | [8] |
| Inducing Agent | Lipopolysaccharide (LPS) | [8] |
| LPS Concentration | 500 ng/mL | [8] |
| IKKβ Inhibitor Concentration | 10 µM | [8] |
| Treatment Duration | 6 hours | [8] |
Experimental Protocols
In Vitro Protocol: Inhibition of LPS-Induced Neuroinflammation in BV2 Microglial Cells
This protocol details the methodology to assess the anti-inflammatory efficacy of this compound in a well-established in vitro model of neuroinflammation.[8][9][10]
Materials:
-
BV2 murine microglial cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Phosphate Buffered Saline (PBS)
-
Reagents for RNA extraction, cDNA synthesis, and qPCR (e.g., TRIzol, reverse transcriptase kit, SYBR Green master mix)
-
ELISA kits for TNF-α, IL-1β, and IL-6
-
Reagents for Western blotting (lysis buffer, primary and secondary antibodies for p-IκBα, IκBα, p-p65, p65, and a loading control like β-actin)
Procedure:
-
Cell Culture: Culture BV2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed BV2 cells into appropriate culture plates (e.g., 6-well plates for Western blot and qPCR, 24-well plates for ELISA) and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle (DMSO) for 1 hour.
-
Following pre-treatment, stimulate the cells with LPS (500 ng/mL) for the desired time points (e.g., 6 hours for qPCR and ELISA, 30-60 minutes for Western blot of signaling proteins).
-
-
Sample Collection:
-
For qPCR: Harvest cells, extract total RNA, and perform reverse transcription to obtain cDNA.
-
For ELISA: Collect the cell culture supernatant to measure the levels of secreted cytokines.
-
For Western Blot: Lyse the cells to extract total protein.
-
-
Analysis:
-
qPCR: Analyze the gene expression of pro-inflammatory markers such as Tnf-α, Il-1β, and Il-6.
-
ELISA: Quantify the protein levels of TNF-α, IL-1β, and IL-6 in the culture supernatant according to the manufacturer's instructions.
-
Western Blot: Analyze the phosphorylation status of IκBα and p65 to confirm the inhibition of the NF-κB pathway.
-
In Vivo Protocol: Evaluation of this compound in a Mouse Model of LPS-Induced Neuroinflammation
This protocol describes an in vivo model to assess the therapeutic potential of this compound in mitigating neuroinflammation in mice.[11][12][13]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Sterile saline
-
Anesthesia (e.g., isoflurane)
-
Perfusion solutions (PBS and 4% paraformaldehyde)
-
Equipment for tissue homogenization, RNA/protein extraction, and immunohistochemistry.
Procedure:
-
Animal Acclimatization: Acclimate mice to the housing conditions for at least one week before the experiment.
-
Induction of Neuroinflammation: Administer a single intraperitoneal (i.p.) injection of LPS (e.g., 0.25-1 mg/kg) to induce systemic inflammation and subsequent neuroinflammation.
-
This compound Treatment: Administer this compound (e.g., 1 mg/kg, i.v. or i.p.) or vehicle at a specified time point relative to the LPS injection (e.g., 1 hour post-LPS).
-
Behavioral Assessment (Optional): Perform behavioral tests (e.g., open field, novel object recognition) to assess cognitive function at a relevant time point post-LPS injection (e.g., 24 hours).
-
Tissue Collection: At the experimental endpoint (e.g., 24 hours post-LPS), anesthetize the mice and perfuse them transcardially with PBS followed by 4% paraformaldehyde.
-
Brain Extraction and Processing: Carefully extract the brains. Post-fix the brains in 4% paraformaldehyde overnight and then transfer to a sucrose solution for cryoprotection. Section the brains using a cryostat.
-
Analysis:
-
Immunohistochemistry/Immunofluorescence: Stain brain sections for markers of microglial and astrocyte activation (e.g., Iba1, GFAP) and pro-inflammatory cytokines.
-
Biochemical Analysis: For a separate cohort of animals, collect brain tissue without fixation for homogenization. Use the homogenates for qPCR to measure inflammatory gene expression and for ELISA or Western blot to quantify protein levels of inflammatory mediators and NF-κB pathway components.
-
Experimental Workflow Diagram
Concluding Remarks
The provided protocols offer a robust framework for investigating the therapeutic potential of this compound in the context of neuroinflammation. Adherence to these detailed methodologies will facilitate the generation of reproducible and reliable data. Researchers are encouraged to optimize these protocols based on their specific experimental needs and available resources. The strategic inhibition of the IKK/NF-κB pathway with compounds like this compound holds significant promise for the development of novel treatments for a variety of neurological disorders characterized by a prominent neuroinflammatory component.
References
- 1. Sustained, neuron-specific IKK/NF-κB activation generates a selective neuroinflammatory response promoting local neurodegeneration with aging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IKK2/NF-κB signaling protects neurons after traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regional Susceptibility to TNF-α Induction of Murine Brain Inflammation via Classical IKK/NF-κB Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell-Type Targeted NF-kappaB Inhibition for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of IκB kinase reduces the multiple organ dysfunction caused by sepsis in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of Cerebral Vascular Inflammation by Brain Endothelium-Targeted Oligodeoxynucleotide Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Connecting GSK-3β Inhibitory Activity with IKK-β or ROCK-1 Inhibition to Target Tau Aggregation and Neuroinflammation in Alzheimer’s Disease—Discovery, In Vitro and In Cellulo Activity of Thiazole-Based Inhibitors [mdpi.com]
- 10. Neuroinflammatory In Vitro Cell Culture Models and the Potential Applications for Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of Anti-inflammatory Nutraceuticals in LPS-induced Mouse Neuroinflammation Model: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Investigation of the optimal dose for experimental lipopolysaccharide-induced recognition memory impairment: behavioral and histological studies [imrpress.com]
- 13. Protocol for the longitudinal study of neuroinflammation and reactive astrocytes in Lcn2CreERT2 mice - PMC [pmc.ncbi.nlm.nih.gov]
a application of IKK 16 in high-throughput screening assays
Introduction
IKK 16 is a potent and selective inhibitor of the IκB kinase (IKK) complex, a key regulator of the NF-κB signaling pathway. This pathway plays a crucial role in inflammation, immunity, cell proliferation, and survival. Dysregulation of the NF-κB pathway is implicated in a variety of diseases, including inflammatory disorders and cancer. As a selective inhibitor of IKK, this compound serves as a valuable tool for researchers studying the physiological and pathological roles of the NF-κB pathway. Its specificity and potency make it an ideal candidate for use in high-throughput screening (HTS) assays to identify novel modulators of NF-κB signaling. This application note provides a detailed overview of the use of this compound in HTS assays, including its mechanism of action, experimental protocols, and data analysis.
Mechanism of Action of this compound
This compound exerts its inhibitory effect on the canonical NF-κB signaling pathway. In this pathway, various stimuli, such as inflammatory cytokines, lead to the activation of the IKK complex, which consists of the catalytic subunits IKKα and IKKβ, and the regulatory subunit NEMO (IKKγ). The activated IKK complex then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα releases the transcription factor NF-κB (typically a heterodimer of p50 and p65 subunits), allowing it to translocate to the nucleus and activate the transcription of target genes involved in the inflammatory response. This compound selectively inhibits the catalytic activity of IKKβ and the IKK complex, thereby preventing the phosphorylation and degradation of IκBα and blocking the nuclear translocation and activity of NF-κB.
This compound has been shown to be a selective inhibitor with the following IC50 values in cell-free assays:
IKK/NF-κB Signaling Pathway
Figure 1: The canonical IKK/NF-κB signaling pathway and the inhibitory action of this compound.
Application in High-Throughput Screening: Calcein AM Efflux Assay
This compound has been successfully utilized as a tool in a high-throughput, cell-based imaging assay to identify inhibitors of the ABCB1 transporter, also known as P-glycoprotein (P-gp) or multidrug resistance protein 1 (MDR1). This assay indirectly measures the function of the ABCB1 transporter by quantifying the efflux of a fluorescent substrate, calcein AM.
Principle of the Assay:
Calcein AM is a non-fluorescent, cell-permeable compound. Once inside the cell, it is hydrolyzed by intracellular esterases into the fluorescent molecule calcein, which is cell-impermeable. In cells overexpressing the ABCB1 transporter, calcein AM is actively pumped out of the cell before it can be converted to calcein, resulting in low intracellular fluorescence. Inhibition of the ABCB1 transporter, for example by a test compound, prevents the efflux of calcein AM, leading to its intracellular accumulation and conversion to fluorescent calcein, thus resulting in a measurable increase in fluorescence. This compound was identified as an inhibitor of ABCB1 in such a screen.
Experimental Workflow
Figure 2: A generalized workflow for a high-throughput screening assay using the calcein AM efflux method.
Data Presentation
The performance of a high-throughput screening assay is typically evaluated using statistical parameters such as the Z'-factor and the Signal-to-Background (S/B) ratio. These metrics provide a measure of the quality and reliability of the assay.
Table 1: HTS Assay Performance Metrics
| Parameter | Formula | Acceptable Value | Description |
| Z'-factor | 1 - (3 * (σp + σn)) / |μp - μn| | > 0.5 | A measure of the statistical effect size, indicating the separation between the positive and negative control distributions. A value > 0.5 is considered excellent for HTS. |
| Signal-to-Background (S/B) Ratio | μp / μn | > 2 | The ratio of the mean signal of the positive control to the mean signal of the negative control. It indicates the dynamic range of the assay. |
σp = standard deviation of the positive control; σn = standard deviation of the negative control; μp = mean of the positive control; μn = mean of the negative control.
Experimental Protocols
The following is a generalized protocol for a high-throughput calcein AM efflux assay, based on the methodology described in the literature where this compound was identified as an ABCB1 inhibitor.
Materials:
-
ABCB1-overexpressing cells (e.g., KB-V1) and parental control cells (e.g., KB-3-1)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
384-well clear-bottom, black-walled tissue culture plates
-
Calcein AM (stock solution in DMSO)
-
This compound (as a positive control for ABCB1 inhibition)
-
Test compound library
-
Phosphate-buffered saline (PBS)
-
Automated liquid handling system
-
High-content imaging system (e.g., IncuCyte™ FLR)
Protocol:
-
Cell Seeding:
-
Culture KB-V1 and KB-3-1 cells according to standard protocols.
-
On the day of the assay, harvest the cells and resuspend them in fresh culture medium at the desired density.
-
Using an automated liquid handler, dispense the cell suspension into the wells of a 384-well plate. Typically, a density that results in 80-90% confluency at the time of imaging is optimal.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Addition:
-
Prepare a dilution series of the test compounds and control compounds (this compound, vehicle) in assay buffer or culture medium.
-
Using an automated liquid handler, add the compounds to the appropriate wells of the cell plate. Include wells with vehicle control (e.g., DMSO) as a negative control and a known ABCB1 inhibitor as a positive control.
-
-
Calcein AM Staining:
-
Prepare a working solution of Calcein AM in assay buffer. The final concentration needs to be optimized, but is typically in the low micromolar range (e.g., 1 µM).
-
Add the Calcein AM working solution to all wells of the plate.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined amount of time (e.g., 1 hour) to allow for calcein AM uptake and hydrolysis, and efflux by the ABCB1 transporter.
-
-
Image Acquisition:
-
Following incubation, acquire fluorescence and phase-contrast images of the cells in each well using a high-content imaging system. Use appropriate filter sets for calcein fluorescence (e.g., excitation ~490 nm, emission ~520 nm).
-
-
Data Analysis:
-
Utilize the analysis software of the high-content imager to segment the cells and quantify the mean fluorescence intensity per cell or per well.
-
Normalize the fluorescence intensity of the test compound wells to the vehicle control wells.
-
Calculate the Z'-factor and S/B ratio using the data from the positive and negative control wells to assess assay quality.
-
Identify "hit" compounds as those that produce a statistically significant increase in intracellular fluorescence compared to the vehicle control.
-
Conclusion
This compound is a valuable chemical probe for investigating the IKK/NF-κB signaling pathway. Its application extends beyond its primary target, as demonstrated by its identification as an ABCB1 transporter inhibitor in a high-throughput screening assay. The detailed protocols and workflow provided here serve as a guide for researchers and drug discovery professionals to utilize this compound as a control compound and to develop robust HTS assays for the discovery of novel modulators of cellular transport and signaling pathways.
References
Troubleshooting & Optimization
a troubleshooting IKK 16 insolubility in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the IKK inhibitor, IKK 16.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound in my aqueous buffer. What could be the issue?
A1: The solubility of this compound is highly dependent on the specific form of the compound you are using. The free base form of this compound is practically insoluble in water[1]. However, the hydrochloride (HCl) salt form is reported to be soluble in water up to 50 mM[2]. Ensure you have the hydrochloride salt if you intend to dissolve it directly in aqueous solutions. If you are still experiencing issues, it could be due to the pH of your buffer or the presence of other salts.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the most recommended solvent for preparing stock solutions of this compound[1][2][3]. It is reported to be soluble in DMSO at concentrations as high as 97 mg/mL (200.56 mM)[4]. For optimal results, use fresh, anhydrous DMSO as moisture can reduce solubility[4].
Q3: My this compound precipitated when I diluted my DMSO stock solution into my aqueous cell culture medium. How can I prevent this?
A3: Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue for hydrophobic compounds. Here are some strategies to prevent this:
-
Serial Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in solvent composition can help keep the compound in solution.
-
Pre-warming: Warm both your stock solution and the aqueous medium to 37°C before mixing. This can help overcome the initial precipitation that can occur at lower temperatures[1].
-
Vortexing/Mixing: Ensure rapid and thorough mixing immediately upon adding the stock solution to the aqueous medium.
-
Lower Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your experiment (typically <0.5%) to minimize solvent-induced artifacts.
Q4: Are there any known off-target effects of this compound that I should be aware of?
A4: While this compound is a selective inhibitor of IKKα and IKKβ, some studies have reported potential off-target activities. For instance, it has been shown to inhibit Leucine-rich repeat kinase 2 (LRRK2) with an IC50 of 50 nM[5][6]. It is advisable to consider these potential off-target effects when interpreting your experimental results and, if necessary, use additional, structurally distinct IKK inhibitors to confirm your findings.
Q5: How does this compound inhibit the NF-κB signaling pathway?
A5: this compound is an ATP-competitive inhibitor of the IκB kinase (IKK) complex, which consists of the catalytic subunits IKKα and IKKβ, and the regulatory subunit NEMO[7][8]. By binding to the ATP pocket of IKKα and IKKβ, this compound prevents the phosphorylation of IκBα. This inhibition of IκBα phosphorylation prevents its subsequent ubiquitination and degradation by the proteasome. As a result, IκBα remains bound to the NF-κB dimer (p65/p50), sequestering it in the cytoplasm and preventing its translocation to the nucleus to activate the transcription of pro-inflammatory genes[7][9][10].
Troubleshooting Guides
Issue: this compound Insolubility in Aqueous Solutions
This guide provides a step-by-step approach to troubleshoot and overcome solubility challenges with this compound in your experiments.
Caption: Troubleshooting workflow for this compound insolubility.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | This compound (Free Base) | This compound (Hydrochloride) |
| Molecular Formula | C₂₈H₂₉N₅OS | C₂₈H₂₉N₅OS·HCl |
| Molecular Weight | 483.63 g/mol [1] | 520.09 g/mol [2] |
| Appearance | Solid | Crystalline solid[11] |
| Storage | -20°C, desiccated | -20°C, desiccated[2] |
Table 2: Solubility of this compound
| Solvent | This compound (Free Base) | This compound (Hydrochloride) |
| Water | Insoluble[1] | Soluble up to 50 mM (26 mg/mL)[2] |
| DMSO | ≥ 23.05 mg/mL[1] | Soluble up to 50 mM (26 mg/mL)[2] |
| Ethanol | ≥ 11.3 mg/mL (with sonication)[1] | Data not available |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 3.3 mg/mL (6.82 mM)[3] | ≥ 2.5 mg/mL (4.81 mM)[6] |
Table 3: Inhibitory Activity of this compound
| Target | IC₅₀ |
| IKKβ | 40 nM[8] |
| IKK complex | 70 nM[8] |
| IKKα | 200 nM[8] |
| LRRK2 | 50 nM[5][6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound (Hydrochloride) in DMSO
Materials:
-
This compound (Hydrochloride salt, MW: 520.09 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.2 mg of this compound.
-
Add the appropriate volume of DMSO to the this compound powder. In this example, add 1 mL of DMSO.
-
Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if needed[1].
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage[3].
Protocol 2: In Vitro Cell-Based Assay with this compound
Materials:
-
Cells of interest (e.g., HUVECs)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Stimulating agent (e.g., TNF-α)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Plate cells at the desired density and allow them to adhere overnight.
-
The following day, prepare the working concentrations of this compound by serially diluting the stock solution in complete cell culture medium. It is recommended to pre-warm both the stock solution and the medium to 37°C[1]. Ensure the final DMSO concentration is consistent across all treatments and is non-toxic to the cells (typically ≤ 0.5%).
-
Aspirate the old medium from the cells and wash once with PBS.
-
Add the medium containing the desired concentrations of this compound or vehicle control (medium with the same final DMSO concentration) to the cells.
-
Pre-incubate the cells with this compound for a specified time (e.g., 1 hour) to allow for cellular uptake and target engagement[3].
-
Following the pre-incubation, add the stimulating agent (e.g., TNF-α) to the medium to induce the NF-κB pathway.
-
Incubate for the desired time period to observe the effect of this compound on the signaling pathway (e.g., by Western blot for phospho-IκBα or a reporter assay for NF-κB activity).
Signaling Pathway Diagram
Caption: The NF-κB signaling pathway and the inhibitory action of this compound.
References
- 1. apexbt.com [apexbt.com]
- 2. This compound | IκB Kinase | Tocris Bioscience [tocris.com]
- 3. This compound | LRRK2 | IκB/IKK | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The IκB kinase complex in NF-κB regulation and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. caymanchem.com [caymanchem.com]
Technical Support Center: Enhancing the In-Vivo Efficacy of IKK 16
Welcome to the technical support center for IKK 16. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and to help optimize the in-vivo performance of this selective IκB kinase (IKK) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of the IκB kinase (IKK) complex. It primarily targets IKKβ (IKK-2) and the IKK complex, with IC50 values of 40 nM and 70 nM, respectively, in cell-free assays.[1][2] It also shows activity against IKKα (IKK-1) with an IC50 of 200 nM.[1][2] By inhibiting IKK, this compound prevents the phosphorylation and subsequent degradation of IκBα. This, in turn, sequesters the NF-κB complex in the cytoplasm, preventing its nuclear translocation and the transcription of pro-inflammatory genes.[3]
Q2: Are there any known off-target effects for this compound?
Yes, researchers should be aware of potential off-target activities. This compound has been shown to inhibit other kinases, including LRRK2 (IC50 of 50 nM) and all isoforms of protein kinase D (PKD) with IC50 values in the range of 99.7 to 153.9 nM.[1][2][4] Additionally, this compound can act as an inhibitor of the ATP-binding cassette (ABC) transporter ABCB1 (P-glycoprotein), which could have implications for drug-drug interactions and cellular efflux mechanisms.[2][4]
Q3: I am observing lower than expected efficacy in my animal model. What are the common reasons for this?
Several factors can contribute to suboptimal in-vivo efficacy of this compound. These can be broadly categorized as issues related to formulation and delivery, dosing, and the specific animal model. The troubleshooting guide below addresses these points in detail.
Troubleshooting Guide
Issue 1: Poor Solubility and Formulation
Poor solubility is a frequent cause of reduced in-vivo efficacy. This compound is practically insoluble in water and ethanol.[1][5]
Solution:
-
Solvent Selection: this compound is soluble in DMSO.[1][5][6][7] For stock solutions, use fresh, anhydrous DMSO as moisture can reduce solubility.[1]
-
In Vivo Formulation: A multi-component vehicle is often necessary for in-vivo administration. Here are some reported formulations:
-
For Oral Administration: A homogenous suspension in CMC-Na (carboxymethylcellulose sodium) can be prepared.[1]
-
For General Use (e.g., subcutaneous or intravenous): A common formulation involves a mixture of DMSO, PEG300, Tween 80, and saline.[5] A specific protocol suggests a final composition of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[5] It is crucial to add the solvents sequentially and ensure the solution is clear before adding the next component. Sonication may be required.[5]
-
Another suggested formulation involves PEG400, Tween80, and Propylene glycol in ddH2O.[1]
-
Quantitative Data: this compound Solubility
| Solvent | Solubility | Reference |
| DMSO | 90-97 mg/mL | [1][5] |
| Water | Insoluble | [1] |
| Ethanol | Insoluble or slightly soluble | [5][7] |
Issue 2: Inadequate Dosing or Administration Route
The dose and route of administration are critical for achieving therapeutic concentrations at the target site.
Solution:
-
Dose-Response Studies: It is recommended to perform a dose-response study to determine the optimal dose for your specific animal model and disease state.
-
Route of Administration: this compound is orally bioavailable in rats and mice.[1][7] However, for initial studies or to ensure maximal systemic exposure, intravenous (i.v.) or subcutaneous (s.c.) administration can be considered.
-
Published Dosing Regimens:
-
LPS-induced TNF-α release in rats: 30 mg/kg (oral or s.c.) administered 1 hour prior to LPS challenge resulted in 75% and 86% inhibition, respectively.[5]
-
Thioglycollate-induced peritonitis in mice: 10 mg/kg (s.c.) resulted in approximately 50% inhibition of neutrophil extravasation.[5][7]
-
Sepsis-induced multiple organ dysfunction in mice: 1 mg/kg (i.v.) administered 1 hour after LPS/PepG co-administration or CLP surgery showed significant therapeutic effects.[3][8]
-
Quantitative Data: In Vivo Dosing Examples
| Animal Model | Disease/Condition | Dose | Route | Efficacy | Reference |
| Rat | LPS-induced TNF-α release | 30 mg/kg | Oral | 75% inhibition | [5] |
| Rat | LPS-induced TNF-α release | 30 mg/kg | s.c. | 86% inhibition | [5] |
| Mouse | Thioglycollate-induced peritonitis | 10 mg/kg | s.c. | ~50% inhibition of neutrophil extravasation | [5][7] |
| Mouse | Sepsis (LPS/PepG or CLP) | 1 mg/kg | i.v. | Attenuation of cardiac and renal dysfunction, and hepatocellular injury | [3][8] |
Issue 3: Verification of Target Engagement
It is crucial to confirm that this compound is inhibiting the IKK/NF-κB pathway in your in-vivo model.
Solution:
-
Pharmacodynamic (PD) Markers: Assess the phosphorylation status of IκBα and the nuclear translocation of the NF-κB subunit p65 in relevant tissues. Treatment with this compound should lead to a decrease in phospho-IκBα and reduced nuclear p65.[3]
-
Downstream Gene Expression: Measure the expression of NF-κB target genes, such as pro-inflammatory cytokines (e.g., TNF-α, IL-6) or adhesion molecules (e.g., E-selectin, ICAM-1, VCAM-1).[6] this compound has been shown to inhibit the expression of these molecules.[6]
Experimental Protocols
Protocol 1: In Vivo Formulation of this compound
This protocol is adapted from a commonly used vehicle for poorly soluble compounds.
Materials:
-
This compound powder
-
DMSO (anhydrous)
-
PEG300 (Polyethylene glycol 300)
-
Tween 80
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of this compound powder.
-
Add DMSO to the powder to create a stock solution (e.g., at a concentration that will constitute 10% of the final volume). Ensure complete dissolution; sonication may be necessary.
-
In a separate tube, add PEG300 (to constitute 40% of the final volume).
-
To the PEG300, add Tween 80 (to constitute 5% of the final volume) and mix thoroughly.
-
Slowly add the this compound/DMSO stock solution to the PEG300/Tween 80 mixture while vortexing.
-
Add sterile saline to reach the final volume (to constitute 45% of the final volume) and mix until a clear, homogenous solution is formed.
-
Prepare the formulation fresh before each use.
Protocol 2: Assessment of NF-κB Pathway Inhibition In Vivo
Procedure:
-
Administer this compound or vehicle to the animals according to the study design.
-
At a predetermined time point after treatment and induction of the disease model, euthanize the animals and harvest the target tissues (e.g., liver, lung, heart).
-
For Western blot analysis:
-
Prepare cytoplasmic and nuclear protein extracts from the tissues.
-
Perform SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membranes with primary antibodies against phospho-IκBα (Ser32/36), total IκBα, p65, and a loading control (e.g., GAPDH for cytoplasmic extracts, Lamin B1 for nuclear extracts).
-
Incubate with appropriate secondary antibodies and visualize the protein bands.
-
Quantify the band intensities to determine the extent of IκBα phosphorylation and p65 nuclear translocation.
-
-
For RT-qPCR analysis:
-
Extract total RNA from the tissues.
-
Synthesize cDNA.
-
Perform quantitative PCR using primers for NF-κB target genes (e.g., Tnf, Il6, Sele, Icam1, Vcam1) and a housekeeping gene for normalization.
-
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. journals.biologists.com [journals.biologists.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | LRRK2 | IκB/IKK | TargetMol [targetmol.com]
- 6. rndsystems.com [rndsystems.com]
- 7. apexbt.com [apexbt.com]
- 8. Inhibition of IκB kinase reduces the multiple organ dysfunction caused by sepsis in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Data from IKK 16-Treated Samples
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for IKK 16?
This compound is a potent and selective inhibitor of the IκB kinase (IKK) complex, which plays a crucial role in the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2][3][4][5] By inhibiting IKK, this compound prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[3] This blockage ultimately leads to the suppression of NF-κB-mediated gene transcription, which is involved in inflammatory responses, immune regulation, and cell survival.[3][6]
Q2: What are the known off-target effects of this compound?
While this compound is a selective IKK inhibitor, it has been reported to have off-target activities that researchers must consider during data interpretation. These include the inhibition of:
-
Leucine-rich repeat kinase 2 (LRRK2): this compound can inhibit LRRK2 with an IC50 of 50 nM.[1][2]
-
Protein Kinase D (PKD) isoforms: It acts as a pan-PKD inhibitor, affecting PKD1, PKD2, and PKD3.[7][8]
-
ATP-binding cassette (ABC) transporter ABCB1: this compound can interfere with the function of this transporter.[7][8]
These off-target effects could lead to unexpected phenotypic changes or confounding results. It is essential to design experiments with appropriate controls to distinguish between on-target and off-target effects.
Q3: I am not seeing the expected inhibition of NF-κB activity. What are the possible reasons?
Several factors could contribute to a lack of expected NF-κB inhibition:
-
Suboptimal Concentration: Ensure the concentration of this compound is appropriate for your cell type and experimental conditions. The IC50 values can vary between cell-free assays and cellular assays.
-
Inhibitor Instability: this compound, like many small molecules, can degrade over time. Ensure proper storage of the compound (desiccate at -20°C) and use freshly prepared solutions.[5]
-
Alternative NF-κB Activation Pathways: While the canonical pathway is IKK-dependent, non-canonical NF-κB activation pathways exist that may not be sensitive to this compound.
-
Cellular Context: The efficacy of this compound can be cell-type specific.
Q4: My this compound-treated samples show unexpected cellular toxicity. What could be the cause?
Unforeseen cytotoxicity could arise from:
-
Off-Target Effects: Inhibition of essential kinases like PKD or other cellular targets could lead to toxicity.
-
High Concentrations: Using excessively high concentrations of this compound may induce non-specific effects and cell death. A dose-response experiment is crucial to determine the optimal, non-toxic working concentration.
-
Solvent Toxicity: The vehicle used to dissolve this compound (e.g., DMSO) can be toxic to cells at high concentrations. Ensure the final solvent concentration in your culture media is minimal and consistent across all treatments, including vehicle controls.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent results between experiments | Variability in this compound stock solution concentration. | Prepare a fresh stock solution of this compound and validate its concentration. Aliquot and store at -80°C to minimize freeze-thaw cycles. |
| Cell passage number and confluency. | Use cells within a consistent and low passage number range. Ensure similar cell confluency at the time of treatment. | |
| Unexpected changes in pathways other than NF-κB | Off-target effects of this compound. | Investigate the known off-targets of this compound (LRRK2, PKD, ABCB1). Use a secondary, structurally different IKK inhibitor to confirm that the observed phenotype is due to IKK inhibition. Consider using siRNA/shRNA to knockdown IKK as an orthogonal approach. |
| Difficulty in dissolving this compound | Poor solubility in aqueous solutions. | This compound is soluble in DMSO.[1][9] For in vivo studies, specific formulations with solvents like PEG300 and Tween 80 may be required.[9] Gentle warming and sonication can aid dissolution.[7][10] |
| No effect in in vivo studies | Poor bioavailability or rapid metabolism. | This compound is reported to be orally bioavailable.[1][10] However, the route of administration, dosage, and timing relative to the stimulus are critical. Optimize these parameters based on literature and preliminary studies.[9] |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Reference(s) |
| IKKβ (IKK2) | 40 | [1][2][4][5][7] |
| IKK complex | 70 | [1][2][4][5][7] |
| IKKα (IKK1) | 200 | [1][2][4][5][7] |
| LRRK2 | 50 | [1][2] |
| PKD1 | 153.9 | [7] |
| PKD2 | 115 | [7] |
| PKD3 | 99.7 | [7] |
Experimental Protocols
Protocol 1: In Vitro Inhibition of TNF-α-induced NF-κB Activation
-
Cell Culture: Plate cells (e.g., HeLa, HUVEC) in a suitable culture medium and allow them to adhere overnight.
-
Pre-treatment: Pre-incubate the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 1-2 hours.
-
Stimulation: Induce NF-κB activation by treating the cells with TNF-α (e.g., 10 ng/mL) for 15-30 minutes.
-
Lysis and Protein Extraction: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blot Analysis: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with primary antibodies against phospho-IκBα (Ser32/36), total IκBα, and a loading control (e.g., β-actin).
-
Data Analysis: Quantify the band intensities to determine the extent of IκBα phosphorylation and degradation. A decrease in phospho-IκBα and stabilization of total IκBα in this compound-treated samples indicates successful inhibition.
Visualizations
Caption: Canonical NF-κB signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for studying the effects of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. scbt.com [scbt.com]
- 4. This compound | IκB Kinase | Tocris Bioscience [tocris.com]
- 5. IKK-16, IkappaB kinase inhibitor (CAS 1186195-62-9) | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. This compound | LRRK2 | IκB/IKK | TargetMol [targetmol.com]
- 10. apexbt.com [apexbt.com]
Technical Support Center: IKK 16 Treatment for Optimal NF-κB Inhibition
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for refining IKK 16 treatment duration to achieve optimal NF-κB inhibition in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
This compound is a selective inhibitor of the IκB kinase (IKK) complex.[1] It primarily targets IKKβ (IKK-2), which is a key enzyme in the canonical NF-κB signaling pathway.[1][2] By inhibiting IKKβ, this compound prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB dimers in the cytoplasm.[2][3] This blockage of IκBα degradation ultimately prevents the translocation of NF-κB into the nucleus, thereby inhibiting the transcription of NF-κB target genes.[3]
Q2: What is a good starting concentration and treatment duration for this compound?
Based on published data, a good starting point for in vitro experiments is a concentration range of 0.1 to 10 µM with a pre-incubation time of 30 minutes to 2 hours before stimulation. The optimal concentration and duration will vary depending on the cell type, the stimulus used to activate the NF-κB pathway, and the specific endpoint being measured. For example, in HEK293 cells, a 3-hour incubation with this compound prior to TNF-α induction has been shown to be effective.[1] In other cell lines, a 30-minute pre-treatment has been sufficient.[1] It is always recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific experimental system.
Q3: How can I confirm that this compound is effectively inhibiting the NF-κB pathway in my experiment?
Several methods can be used to confirm the inhibitory activity of this compound:
-
Western Blotting: Assess the phosphorylation status of IκBα (at Ser32/36) and the p65 subunit of NF-κB (at Ser536). Effective inhibition will result in a decrease in the phosphorylated forms of these proteins. You can also measure the total protein levels of IκBα; successful inhibition will show a stabilization of IκBα levels, preventing its degradation.[3][4]
-
NF-κB Reporter Assay: Utilize a reporter construct containing NF-κB binding sites upstream of a reporter gene (e.g., luciferase or GFP). A decrease in reporter gene expression in the presence of this compound indicates successful inhibition of NF-κB transcriptional activity.[1][4]
-
Immunofluorescence/Immunohistochemistry: Visualize the subcellular localization of the p65 subunit of NF-κB. In inhibited cells, p65 will remain in the cytoplasm, whereas in activated cells, it will translocate to the nucleus.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Incomplete or no inhibition of NF-κB activation | Suboptimal this compound concentration. | Perform a dose-response experiment with a broader range of this compound concentrations (e.g., 0.01 µM to 50 µM) to determine the IC50 for your specific cell line and stimulus. |
| Inadequate treatment duration. | Conduct a time-course experiment. Pre-incubate cells with this compound for varying durations (e.g., 30 min, 1 hr, 2 hrs, 4 hrs, 24 hrs) before adding the stimulus.[1][4][5] | |
| Degradation of this compound. | Prepare fresh stock solutions of this compound in a suitable solvent like DMSO.[1][2] Store stock solutions at -20°C for long-term stability.[2] For working solutions, it is recommended to use them immediately after preparation.[1] | |
| Cell type-specific differences. | The potency of this compound can vary between cell types. It is crucial to optimize the conditions for each new cell line used. | |
| Cell toxicity observed | High concentration of this compound. | Determine the cytotoxicity of this compound in your cell line using a cell viability assay (e.g., MTT, Trypan Blue exclusion). Use a concentration that effectively inhibits NF-κB without significantly affecting cell viability. |
| Prolonged treatment duration. | Shorten the incubation time with this compound. A shorter pre-incubation period may be sufficient for inhibition without causing toxicity. | |
| Variability between experiments | Inconsistent cell culture conditions. | Maintain consistent cell density, passage number, and overall culture health to ensure reproducible results. |
| Inconsistent reagent preparation. | Prepare fresh working solutions of this compound and stimuli for each experiment to avoid degradation and variability. |
Data Presentation
Table 1: In Vitro Efficacy of this compound in Different Cell Lines
| Cell Line | Stimulus | This compound Concentration | Treatment Duration | Readout | Observed Effect |
| HUVEC | TNFα | Not specified | Not specified | Inhibition of E-selectin, ICAM-1, and VCAM-1 expression | Potent inhibition |
| Bovine Retinal Endothelial Cells | TNFα/VEGF | EC50 = 0.002 µM | 30 min pre-incubation | Inhibition of endothelial permeability | Effective inhibition |
| HEK293 | TNFα | EC50 = 0.003 µM | 3 hrs pre-incubation | Inhibition of NF-κB activation (luciferase reporter) | Effective inhibition[1] |
| HeLa | - | IC50 = 0.07 µM | Not specified | Inhibition of IKK complex activity | Potent inhibition[1] |
| HCT116 | TNF-α | 20 µM | 2 hrs | Western Blot for IκBα, p-p65 | Overwhelms the function of CT55 to promote p65 activation and IκBα degradation[5] |
| HS578T | - | 1.25 µM | 24 hrs | NF-κB reporter gene assay | Markedly reduced luciferase activity[4] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Condition | This compound Dose & Route | Treatment Schedule | Readout | Observed Effect |
| Rat | LPS-induced TNFα release | Not specified | Not specified | Plasma TNFα levels | Inhibition of TNFα release[2] |
| Mouse | Thioglycollate-induced peritonitis | 10 mg/kg, s.c. | Not specified | Neutrophil extravasation | ~50% maximal inhibition[2][6] |
| Mouse | Sepsis (LPS/PepG or CLP) | 1 mg/kg, i.v. | 1 hour after sepsis induction | Organ dysfunction parameters, phosphorylation of IκBα | Attenuated organ dysfunction and IκBα phosphorylation[3] |
Experimental Protocols
1. Western Blot for Phosphorylated IκBα and p65
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Pre-treat cells with varying concentrations of this compound for the desired duration (e.g., 30 minutes to 4 hours).
-
Stimulation: Induce NF-κB activation by adding the appropriate stimulus (e.g., TNF-α, LPS) for the determined optimal time (e.g., 15-30 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phosphorylated IκBα (Ser32/36), total IκBα, phosphorylated p65 (Ser536), and total p65 overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
2. NF-κB Luciferase Reporter Assay
-
Transfection: Co-transfect cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment and Stimulation: After 24-48 hours, pre-treat the transfected cells with this compound for the desired time and concentration. Stimulate the cells with the appropriate agonist.
-
Cell Lysis: Lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell number.
Mandatory Visualizations
Caption: Canonical NF-κB signaling pathway and the inhibitory action of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. glpbio.com [glpbio.com]
- 3. Inhibition of IκB kinase reduces the multiple organ dysfunction caused by sepsis in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of IκB Kinase Is a Potential Therapeutic Strategy to Circumvent Resistance to Epidermal Growth Factor Receptor Inhibition in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | LRRK2 | IκB/IKK | TargetMol [targetmol.com]
a addressing IKK 16 instability in long-term experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the IKK inhibitor, IKK 16, with a focus on addressing its stability in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of the IκB kinase (IKK) complex. It primarily targets the catalytic subunits IKKα and IKKβ, which are key regulators of the NF-κB signaling pathway.[1][2][3] By inhibiting IKK, this compound prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This results in the cytoplasmic sequestration of NF-κB, preventing its translocation to the nucleus and the transcription of pro-inflammatory and pro-survival genes.[4]
Q2: What are the recommended storage and handling conditions for this compound?
Proper storage and handling are critical to maintaining the stability and activity of this compound.
-
Powder: Store at -20°C for up to 4 years.
-
Stock Solutions (in DMSO): Prepare a concentrated stock solution in anhydrous DMSO. Aliquot into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to 1 year. When preparing the stock solution, it is advisable to warm the vial at 37°C for 10 minutes and use sonication to ensure complete dissolution.
-
Working Solutions: For in vivo experiments, a suggested formulation involves a mixture of PEG400, Tween80, and Propylene glycol in ddH2O. It is recommended to use this solution immediately after preparation. For in vitro experiments, dilute the DMSO stock solution into fresh cell culture medium immediately before use.
Q3: I am observing a decrease in the effectiveness of this compound in my long-term cell culture experiment (e.g., >24 hours). What could be the cause?
Several factors can contribute to a perceived loss of this compound activity in long-term experiments:
-
Degradation in Aqueous Media: While specific data on the half-life of this compound in cell culture media is limited, small molecule inhibitors can be susceptible to hydrolysis or other forms of degradation in aqueous environments over time. This compound has a pyrimidine core, and some pyrimidine derivatives can undergo hydrolysis.[5]
-
Metabolism by Cells: Cells can metabolize small molecule inhibitors, reducing their effective concentration over time.
-
Adsorption to Plasticware: Small molecules, particularly hydrophobic ones, can adsorb to the surface of plastic cell culture vessels, leading to a decrease in the actual concentration in the media.[6][7][8]
-
Development of Cellular Resistance: Prolonged exposure to a kinase inhibitor can lead to the development of resistance mechanisms in cancer cells.[4]
Q4: How often should I replenish the media containing this compound in my long-term in vitro experiment?
To maintain a consistent inhibitory concentration, it is recommended to perform a partial or full media change with freshly prepared this compound every 24 to 48 hours.[9][10] The optimal frequency will depend on the cell line, its metabolic rate, and the specific experimental conditions. For experiments lasting several days, it is crucial to maintain a consistent dosing schedule.[9]
Q5: Are there any known off-target effects of this compound?
Yes, this compound has been reported to have off-target activity against other kinases, which should be considered when interpreting experimental results. Notably, it can inhibit Leucine-rich repeat kinase 2 (LRRK2) and Protein Kinase D (PKD).[11][12] It is advisable to include appropriate controls to account for these potential off-target effects, especially in long-term studies.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected this compound activity in vitro.
| Possible Cause | Troubleshooting Step |
| Degraded this compound Stock Solution | Prepare a fresh stock solution from powder. Ensure the DMSO used is anhydrous. Aliquot and store properly at -80°C. Avoid repeated freeze-thaw cycles. |
| Inaccurate Concentration | Verify the calculations for preparing the stock and working solutions. Use calibrated pipettes. |
| Cell Seeding Density | Ensure consistent cell seeding density across experiments, as this can affect the inhibitor-to-cell ratio and the overall response. |
| Media Components | Components in the serum or media supplements may interact with and reduce the activity of this compound. If possible, test the inhibitor in a serum-free medium for a short duration as a control. |
| Adsorption to Plasticware | Consider using low-adsorption plasticware. Pre-incubating the wells with a blocking agent like bovine serum albumin (BSA) might also help in some cases, but this needs to be validated for your specific assay. |
Issue 2: Loss of this compound efficacy over several days in a continuous cell culture experiment.
| Possible Cause | Troubleshooting Step |
| This compound Instability in Media | Implement a regular media replenishment schedule (e.g., every 24-48 hours) with freshly diluted this compound. For critical experiments, consider measuring the concentration of this compound in the media over time using analytical methods like HPLC-MS/MS. |
| Cellular Metabolism of this compound | Increase the frequency of media and inhibitor replenishment. |
| Cell Proliferation | As cells proliferate, the effective concentration of the inhibitor per cell decreases. Adjust the initial seeding density to ensure cells do not become over-confluent during the experiment. For very long-term studies (weeks), it may be necessary to passage the cells and re-plate them in fresh media with the inhibitor.[9] |
| Development of Drug Resistance | Monitor for changes in cell morphology and proliferation rate. Consider performing endpoint assays at different time points to assess the onset of resistance. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC₅₀ (nM) | Assay Type |
| IKKα | 200 | Cell-free |
| IKKβ | 40 | Cell-free |
| IKK complex | 70 | Cell-free |
| LRRK2 | 50 | In vitro kinase assay |
| PKD1 | 153.9 | Cell-free |
| PKD2 | 115 | Cell-free |
| PKD3 | 99.7 | Cell-free |
IC₅₀ values can vary between different studies and assay conditions.
Experimental Protocols
Protocol 1: Long-Term (72-hour) Cell Viability Assay with this compound
This protocol provides a general guideline for assessing the long-term effect of this compound on the viability of adherent cancer cells.
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound powder
-
Anhydrous DMSO
-
Sterile, tissue culture-treated 96-well plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Prepare this compound Stock Solution:
-
Dissolve this compound powder in anhydrous DMSO to a final concentration of 10 mM.
-
Gently warm the vial to 37°C and sonicate for 10 minutes to ensure complete dissolution.
-
Aliquot the stock solution into single-use vials and store at -80°C.
-
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density that will prevent confluency over the 72-hour period (e.g., 2,000-5,000 cells per well).
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment (Day 0):
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Carefully remove the old medium from the wells and replace it with 100 µL of the medium containing the appropriate this compound concentration. Include vehicle control (DMSO only) wells.
-
-
Media and Inhibitor Replenishment (Day 1 - 24 hours):
-
Prepare fresh dilutions of this compound in complete medium.
-
Carefully remove the medium from each well and replace it with 100 µL of the corresponding fresh this compound-containing medium.
-
-
Media and Inhibitor Replenishment (Day 2 - 48 hours):
-
Repeat the media and inhibitor replenishment as described in step 4.
-
-
Cell Viability Assessment (Day 3 - 72 hours):
-
Assess cell viability using your chosen reagent according to the manufacturer's instructions.
-
Read the absorbance or fluorescence/luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the cell viability as a function of this compound concentration and determine the IC₅₀ value.
-
Visualizations
Caption: Canonical NF-κB signaling pathway and the inhibitory action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The IκB kinase complex in NF-κB regulation and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Drug adsorption to plastic containers and retention of drugs in cultured cells under in vitro conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent advances in targeting LRRK2 for Parkinson’s disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
a how to minimize IKK 16 toxicity in primary cell cultures
Welcome to the technical support center for IKK 16, a selective inhibitor of IκB kinase (IKK). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing potential toxicity when using this compound in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the IκB kinase (IKK) complex. It primarily targets IKKβ (IKK-2), with high affinity, and also inhibits the IKK complex and IKKα (IKK-1) at slightly higher concentrations.[1][2] By inhibiting IKK, this compound prevents the phosphorylation and subsequent degradation of IκBα, which in turn keeps the transcription factor NF-κB sequestered in the cytoplasm, thereby blocking its pro-inflammatory and anti-apoptotic signaling pathways.[3][4]
This compound has also been shown to inhibit other kinases, such as Leucine-rich repeat kinase 2 (LRRK2) and protein kinase D (PKD) isoforms, which could contribute to off-target effects.[1][5]
Q2: I am observing significant cell death in my primary cell cultures after treatment with this compound. What are the possible causes?
Several factors could contribute to cytotoxicity in primary cell cultures treated with this compound:
-
High Concentration: Primary cells are often more sensitive to chemical compounds than immortalized cell lines. The concentration of this compound may be too high, leading to on-target or off-target toxicity.
-
Solvent Toxicity: this compound is typically dissolved in dimethyl sulfoxide (DMSO). High concentrations of DMSO can be toxic to primary cells. It is crucial to use the lowest possible concentration of DMSO and to include a vehicle-only control in your experiments.
-
Off-Target Effects: As a kinase inhibitor, this compound may inhibit other kinases essential for cell survival, leading to cytotoxicity.[6][7][8]
-
On-Target Toxicity: In some cell types, the inhibition of the NF-κB pathway itself can induce apoptosis.[3][9] This is particularly relevant in cells where NF-κB provides a crucial survival signal.
-
Compound Instability: The stability of this compound in your specific cell culture medium and conditions should be considered. Degradation products may have toxic effects.
Q3: How can I determine the optimal, non-toxic concentration of this compound for my experiments?
The optimal concentration of this compound should be determined empirically for each primary cell type. We recommend performing a dose-response experiment to identify a concentration that effectively inhibits the target pathway with minimal impact on cell viability.
A suggested starting range for many primary cell types is between 100 nM and 10 µM. It is advisable to perform a broad-range dose-response curve (e.g., 10 nM to 50 µM) to identify the toxicity threshold.
Q4: What are the best practices for preparing and storing this compound stock solutions?
-
Solvent: this compound is soluble in DMSO.[2] Use high-quality, anhydrous DMSO to prepare your stock solution to ensure maximum solubility and stability.
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) to minimize the volume of DMSO added to your cell cultures.
-
Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Cell Death/Low Viability | - this compound concentration is too high.- Solvent (DMSO) concentration is toxic.- On-target or off-target toxicity. | - Perform a dose-response experiment to determine the IC50 for your target and the CC50 (cytotoxic concentration 50%).- Ensure the final DMSO concentration in your culture medium is below 0.5%, and ideally below 0.1%.- Include a vehicle control (medium + DMSO) in all experiments.- Reduce the treatment duration. |
| Inconsistent Results | - Incomplete dissolution of this compound.- Degradation of this compound in stock solution or culture medium.- Variation in cell density or health. | - Ensure complete dissolution of this compound in DMSO before adding to the medium. Gentle warming or sonication may help.[2]- Prepare fresh dilutions of this compound from a frozen stock for each experiment.- Standardize cell seeding density and ensure cells are in a healthy, logarithmic growth phase before treatment. |
| No Inhibition of NF-κB Pathway | - this compound concentration is too low.- Insufficient treatment time.- Degradation of this compound. | - Increase the concentration of this compound based on your dose-response data.- Increase the pre-incubation time with this compound before stimulation (e.g., with TNF-α).- Use freshly prepared this compound dilutions. |
Data Presentation
Table 1: this compound Inhibitory Activity
| Target | IC50 |
| IKKβ (IKK-2) | 40 nM |
| IKK complex | 70 nM |
| IKKα (IKK-1) | 200 nM |
| LRRK2 | 50 nM |
| PKD1 | 153.9 nM |
| PKD2 | 115 nM |
| PKD3 | 99.7 nM |
Data compiled from multiple sources.[1][5]
Table 2: this compound Solubility
| Solvent | Solubility |
| DMSO | >10 mM |
| Water | Insoluble |
Data compiled from multiple sources.
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using a Resazurin-based Viability Assay
This protocol provides a method to assess the impact of this compound on the viability of primary cells.
-
Cell Seeding: Plate your primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and recover for 24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for your desired treatment duration (e.g., 24, 48, or 72 hours).
-
Viability Assay:
-
Add resazurin solution to each well to a final concentration of 10% (v/v).
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (medium only).
-
Normalize the fluorescence values to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of the this compound concentration to determine the CC50 value.
-
Visualizations
Caption: this compound inhibits the IKK complex, preventing NF-κB activation.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Inhibitory-κB Kinase (IKK) α and Nuclear Factor-κB (NFκB)-Inducing Kinase (NIK) as Anti-Cancer Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Inhibitory kappa B kinases as targets for pharmacological regulation - PMC [pmc.ncbi.nlm.nih.gov]
a process improvements for western blotting with IKK 16
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the IκB kinase (IKK) inhibitor, IKK 16, in Western blotting experiments.
Troubleshooting Guide
This guide addresses common issues that may arise during Western blotting experiments involving this compound.
| Problem | Potential Cause | Recommended Solution |
| Weak or No Signal for Phospho-Proteins (e.g., p-IκBα, p-p65) | 1. Effective this compound Inhibition: The primary function of this compound is to inhibit IKK, thereby preventing the phosphorylation of its substrates. A lack of signal for these phospho-proteins is the expected outcome of a successful experiment. | 1. Positive and Negative Controls: Run parallel lanes with and without this compound treatment. A strong signal in the untreated (vehicle control) lane and a weak or absent signal in the this compound-treated lane indicate successful inhibition.[1][2] |
| 2. Low Protein Expression: The target protein may be expressed at low levels in your cell or tissue type.[1] | 2. Increase Protein Load: Increase the amount of protein loaded per well. A minimum of 20-30 µg of whole-cell lysate is recommended, but for detecting less abundant or modified proteins, up to 100 µg may be necessary.[1] | |
| 3. Inactive Antibody: The primary or secondary antibody may have lost activity. | 3. Use Fresh Antibody Dilutions: Always prepare fresh antibody dilutions and avoid repeated freeze-thaw cycles.[1][3] Perform a dot blot to confirm antibody activity.[4] | |
| 4. Insufficient Exposure: The exposure time may be too short to detect a weak signal. | 4. Optimize Exposure Time: Gradually increase the exposure time. However, be mindful that this can also increase background noise.[1] | |
| High Background | 1. Excessive Antibody Concentration: The concentration of the primary or secondary antibody may be too high, leading to non-specific binding. | 1. Optimize Antibody Dilution: Titrate both primary and secondary antibodies to determine the optimal concentration that provides a strong signal with minimal background.[4][5][6] |
| 2. Inadequate Blocking: The blocking step may not be sufficient to prevent non-specific antibody binding. | 2. Optimize Blocking Conditions: Block the membrane for at least 1 hour at room temperature or overnight at 4°C.[4] Common blocking agents include 5% non-fat dry milk or bovine serum albumin (BSA) in TBS-T or PBS-T.[5] For some antibodies, BSA may be preferred over milk to avoid masking the epitope.[1] | |
| 3. Insufficient Washing: Inadequate washing can leave behind unbound antibodies, contributing to high background. | 3. Increase Wash Steps: Increase the number and/or duration of wash steps after primary and secondary antibody incubations.[4][5] | |
| Non-Specific Bands | 1. Antibody Specificity: The primary antibody may be cross-reacting with other proteins. | 1. Use a More Specific Antibody: Ensure the antibody is validated for Western blotting and the species you are working with.[7] Consider using a monoclonal antibody for higher specificity. |
| 2. Protein Overload: Loading too much protein can lead to non-specific antibody binding.[4][5] | 2. Reduce Protein Load: Decrease the amount of protein loaded per lane.[1][4] | |
| 3. Sample Degradation: Protein degradation can result in the appearance of lower molecular weight bands.[1] | 3. Use Fresh Samples with Inhibitors: Prepare fresh cell or tissue lysates and always include protease and phosphatase inhibitors in your lysis buffer.[1][2] |
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome on a Western blot when treating cells with this compound?
A1: this compound is a selective inhibitor of IKKα and IKKβ.[8][9][10] Therefore, in a Western blot experiment, you should expect to see a decrease in the phosphorylation of IKK substrates, most notably IκBα (at Ser32/36) and the p65 subunit of NF-κB (at Ser536).[11][12] Consequently, the total protein levels of IκBα may increase, as its degradation is prevented. Total levels of p65, IKKα, and IKKβ should remain unchanged.
Q2: How can I be sure that my this compound treatment is working?
A2: A well-designed experiment with proper controls is crucial.[1] You should include a vehicle-treated control (e.g., DMSO) and a positive control for NF-κB activation (e.g., TNFα or LPS treatment).[8][10] A successful experiment will show a strong signal for phosphorylated IκBα and p65 in the positive control lane, and a significantly reduced or absent signal in the lane treated with this compound.
Q3: What concentration of this compound should I use?
A3: The optimal concentration of this compound will vary depending on the cell type and experimental conditions. The reported IC50 values for this compound are a good starting point for determining the appropriate concentration range. It is recommended to perform a dose-response experiment to determine the most effective concentration for your specific system.
Quantitative Data: this compound IC50 Values
| Target | IC50 (nM) |
| IKKβ | 40 |
| IKK complex | 70 |
| IKKα | 200 |
| LRRK2 | 50 |
Data sourced from multiple references.[8][9][10][13]
Q4: Can I reuse my diluted this compound solution?
A4: It is generally not recommended to reuse diluted inhibitor solutions. For optimal and consistent results, always prepare fresh dilutions of this compound for each experiment.
Experimental Protocols
Key Experiment: Western Blot Analysis of IKK Signaling
This protocol outlines the key steps for performing a Western blot to analyze the effects of this compound on the NF-κB signaling pathway.
1. Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Pre-treat cells with the desired concentration of this compound (or vehicle control) for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., 20 ng/mL TNFα) for the desired time (e.g., 15-30 minutes).
2. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[1]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a new tube.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
4. Sample Preparation and SDS-PAGE:
-
Mix an equal amount of protein (e.g., 20-30 µg) with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load the samples onto a polyacrylamide gel.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
5. Protein Transfer:
-
Transfer the proteins from the gel to a nitrocellulose or PVDF membrane.
-
For PVDF membranes, pre-activate with methanol.[1]
-
Confirm successful transfer by staining the membrane with Ponceau S.[6]
6. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-IκBα, anti-IκBα, anti-phospho-p65, anti-p65, or anti-β-actin) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane four times with TBST for 10 minutes each.
7. Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
Visualizations
Caption: this compound inhibits the canonical NF-κB signaling pathway.
Caption: A typical workflow for a Western blotting experiment.
Caption: A logical approach to troubleshooting Western blots with this compound.
References
- 1. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 2. researchgate.net [researchgate.net]
- 3. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 4. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 6. blog.mblintl.com [blog.mblintl.com]
- 7. southernbiotech.com [southernbiotech.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. rndsystems.com [rndsystems.com]
- 11. IKK beta Antibody | Cell Signaling Technology [cellsignal.com]
- 12. NF-kappaB Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 13. This compound | LRRK2 | IκB/IKK | TargetMol [targetmol.com]
Validation & Comparative
A Comparative Analysis of IKK 16 and Other IKK Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the IκB kinase (IKK) inhibitor IKK 16 with other prominent inhibitors. This analysis is supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows to aid in the selection of the most appropriate inhibitor for your research needs.
The IκB kinase (IKK) complex plays a pivotal role in the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses, immune function, cell proliferation, and survival. The IKK complex is typically composed of two catalytic subunits, IKKα (also known as IKK1) and IKKβ (also known as IKK2), and a regulatory subunit, NEMO (NF-κB essential modulator). Given its central role in various pathological conditions, including inflammatory diseases and cancer, the IKK complex has emerged as a significant therapeutic target. This guide focuses on a comparative analysis of this compound, a potent IKK inhibitor, against other well-characterized inhibitors: BMS-345541, TPCA-1, SC-514, and IMD-0354.
Quantitative Comparison of IKK Inhibitor Potency
The inhibitory activity of these compounds against the catalytic subunits of the IKK complex is a key determinant of their utility. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency.
| Inhibitor | IKKα IC50 (nM) | IKKβ IC50 (nM) | IKK Complex IC50 (nM) | Selectivity Notes |
| This compound | 200[1][2][3] | 40[1][2][3] | 70[1][3] | Selective for IKKβ over IKKα. Also inhibits LRRK2 with an IC50 of 50 nM and is a pan-PKD inhibitor.[3] |
| BMS-345541 | 4000[2][3] | 300[2][3] | - | Highly selective for IKKβ over IKKα.[2][3] Binds to an allosteric site.[3] |
| TPCA-1 | 400[4] | 17.9[1][4] | - | Exhibits 22-fold selectivity for IKKβ over IKKα.[1][4] |
| SC-514 | - | 3000-12000[1][5] | - | ATP-competitive inhibitor of IKKβ.[1][5] |
| IMD-0354 | - | 250[6] | - | Selective IKKβ inhibitor.[6] |
Signaling Pathway and Experimental Workflows
To visually represent the biological context and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Figure 1: Canonical NF-κB Signaling Pathway and Point of Inhibition.
Figure 2: General Workflow for a Biochemical IKK Kinase Assay.
Figure 3: Workflow for Western Blot Analysis of NF-κB Pathway Activation.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
Biochemical Kinase Assay for IKK Inhibitors
This protocol is designed to determine the IC50 values of IKK inhibitors in a cell-free system.
Materials:
-
Recombinant human IKKα or IKKβ enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.4, 20 mM MgCl2, 2 mM DTT)
-
Substrate: GST-IκBα (1-54) peptide
-
ATP
-
IKK inhibitor (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white plates
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the IKK inhibitor in kinase buffer. The final DMSO concentration should not exceed 1%. Prepare a master mix containing the kinase, substrate, and ATP in kinase buffer.
-
Reaction Setup: To the wells of a 384-well plate, add the IKK inhibitor dilutions. Add the kinase reaction master mix to initiate the reaction. Include positive controls (no inhibitor) and negative controls (no enzyme).
-
Incubation: Incubate the plate at 30°C for 30-60 minutes.
-
Detection: Stop the kinase reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's instructions. After a 40-minute incubation at room temperature, add the Kinase Detection Reagent.
-
Measurement: After a 30-minute incubation at room temperature, measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Western Blot for NF-κB Pathway Activation
This protocol is used to assess the effect of IKK inhibitors on the phosphorylation and degradation of IκBα in a cellular context.
Materials:
-
Cell line (e.g., HeLa, THP-1)
-
Cell culture medium and supplements
-
IKK inhibitor
-
Stimulating agent (e.g., TNF-α)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-IκBα (Ser32/36), anti-IκBα, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Pre-treat the cells with various concentrations of the IKK inhibitor for 1-2 hours. Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 15-30 minutes.
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again with TBST.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phospho-IκBα and total IκBα to the loading control.
Cell Viability Assay
This protocol measures the effect of IKK inhibitors on cell proliferation and viability.
Materials:
-
Cell line
-
Cell culture medium
-
IKK inhibitor
-
96-well clear-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or similar viability assay reagent (e.g., CellTiter-Glo®)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of the IKK inhibitor. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Measurement (MTT Assay):
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control. Plot the percent viability against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Conclusion
The choice of an IKK inhibitor for a particular research application depends on several factors, including the required potency, selectivity, and the specific experimental context. This compound demonstrates high potency against IKKβ and the IKK complex, making it a valuable tool for studying the canonical NF-κB pathway.[1][2][3] BMS-345541 and TPCA-1 also offer high selectivity for IKKβ, with TPCA-1 showing particularly high potency.[1][2][3][4] SC-514 and IMD-0354 are also effective IKKβ inhibitors, though with generally lower potency compared to the others.[1][5][6] The detailed protocols and visual aids provided in this guide are intended to support researchers in designing and executing robust experiments to further elucidate the role of the IKK/NF-κB pathway in health and disease.
References
On-Target Efficacy of IKK 16 vs. siRNA: A Comparative Guide for Researchers
For researchers investigating the intricate I-kappa-B kinase (IKK) signaling pathway, choosing the right tool to modulate IKK activity is paramount. This guide provides a comprehensive comparison of a potent small molecule inhibitor, IKK 16, and a gene-silencing tool, small interfering RNA (siRNA), for confirming on-target effects. This objective analysis, supported by experimental data, will aid researchers, scientists, and drug development professionals in making informed decisions for their experimental designs.
At a Glance: this compound vs. IKK siRNA
| Feature | This compound (Small Molecule Inhibitor) | IKK siRNA (Gene Silencing) |
| Mechanism of Action | Directly inhibits the kinase activity of IKKα and IKKβ by competing with ATP. | Post-transcriptionally silences the expression of IKKα or IKKβ mRNA, leading to reduced protein levels. |
| Primary On-Target Effect | Reduction in the phosphorylation of IKK substrates, such as IκBα. | Decrease in the total protein levels of IKKα or IKKβ. |
| Speed of Action | Rapid, with effects observable within minutes to hours of administration. | Slower, requiring hours to days for mRNA and protein degradation to occur. |
| Reversibility | Generally reversible upon removal of the compound. | Long-lasting, with effects persisting for several days until new protein is synthesized. |
| Specificity | Potential for off-target kinase inhibition. This compound is also known to inhibit LRRK2.[1] | Potential for off-target gene silencing due to sequence homology. |
Quantitative Comparison of On-Target Effects
Direct quantitative comparisons of this compound and IKK siRNA in the same experimental system are limited in publicly available literature. However, we can infer their relative efficacy from independent studies.
This compound Potency:
This compound is a selective inhibitor of the IKK complex with the following half-maximal inhibitory concentrations (IC50) in cell-free assays:
| Target | IC50 (nM) |
| IKKβ (IKK-2) | 40[2][3] |
| IKK complex | 70[2][3] |
| IKKα (IKK-1) | 200[2][3] |
Lower IC50 values indicate higher potency.
IKK siRNA Efficacy:
The efficiency of siRNA in reducing target protein expression can be substantial. Studies have shown that transfection with siRNAs targeting IKKα or IKKβ can lead to a significant reduction in their respective protein levels, as determined by Western blot analysis. For example, siRNA-mediated knockdown can result in a decrease of target protein expression by 70-90% or more, depending on the cell type, transfection efficiency, and siRNA sequence.[4][5]
Comparison with Alternative IKK Inhibitors
A variety of small molecule inhibitors targeting the IKK complex are available to researchers. The following table provides a comparison of this compound with other commonly used IKK inhibitors.
| Inhibitor | Target(s) | IC50 (nM) | Key Features |
| This compound | IKKβ > IKK complex > IKKα | IKKβ: 40, IKK complex: 70, IKKα: 200[2][3] | Orally bioavailable.[2] Also inhibits LRRK2.[1] |
| BMS-345541 | IKKβ > IKKα | IKKβ: 300, IKKα: 4000[6] | Allosteric inhibitor.[7] |
| TPCA-1 | IKKβ | 17.9[8] | Highly selective for IKKβ over IKKα. |
| MLN120B (BIIB028) | IKKβ | 160 | ATP-competitive. |
| SC-514 | IKKβ | 3000-12000 | ATP-competitive. |
Experimental Protocols
To aid in the design of validation experiments, detailed methodologies for key techniques are provided below.
siRNA-Mediated Knockdown of IKKα/β and Western Blot Analysis
Objective: To confirm the reduction of IKKα or IKKβ protein levels following siRNA transfection.
Protocol:
-
Cell Culture and Transfection: Plate cells (e.g., HeLa, A549) at a density that will result in 50-70% confluency on the day of transfection. Transfect cells with either a non-targeting control siRNA or siRNAs specifically targeting IKKα or IKKβ using a suitable transfection reagent according to the manufacturer's protocol. A typical final siRNA concentration is 20-50 nM.
-
Cell Lysis: After 48-72 hours of incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for IKKα or IKKβ overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the IKKα or IKKβ band to the corresponding loading control band to determine the percentage of protein knockdown.[9]
Analysis of On-Target Effects: Inhibition of IκBα Phosphorylation
Objective: To assess the functional consequence of IKK inhibition by measuring the phosphorylation of its downstream target, IκBα.
Protocol:
-
Cell Treatment:
-
For this compound: Seed cells and allow them to adhere overnight. Pre-treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for 1-2 hours.
-
For IKK siRNA: Transfect cells with control or IKK-targeting siRNAs as described above and incubate for 48-72 hours.
-
-
Stimulation: Stimulate the cells with an NF-κB activating agent, such as tumor necrosis factor-alpha (TNF-α; e.g., 10 ng/mL) or interleukin-1β (IL-1β), for a short period (e.g., 10-15 minutes).
-
Cell Lysis and Western Blotting: Lyse the cells and perform Western blotting as described in the previous protocol. Use a primary antibody specific for phosphorylated IκBα (e.g., anti-phospho-IκBα Ser32/36). To assess total IκBα levels, the membrane can be stripped and re-probed with an antibody against total IκBα.
-
Data Analysis: Quantify the intensity of the phospho-IκBα band and normalize it to the total IκBα or a loading control. Compare the levels of phosphorylated IκBα in treated versus untreated or control cells.
Visualizing the Pathways and Workflows
To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the IKK signaling pathway, the experimental workflow, and the comparative logic.
Caption: The canonical NF-κB signaling pathway.
Caption: Experimental workflow for confirming on-target effects.
Caption: Logical comparison of this compound and IKK siRNA.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. IKK-16, IkappaB kinase inhibitor (CAS 1186195-62-9) | Abcam [abcam.com]
- 4. Inhibition of IKK-NFκB pathway sensitizes lung cancer cell lines to radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Blockage of NF-κB by IKKβ- or RelA siRNA Rather Than the NF-κB Super-Suppressor IκBα Mutant Potentiates Adriamycin-induced Cytotoxicity in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinase inhibitors for the treatment of inflammatory and autoimmune disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Western Blot Evaluation of siRNA Delivery by pH Responsive Peptides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of IKK Inhibitors: IKK-16 vs. BMS-345541
This guide provides a detailed comparison of two prominent inhibitors of the IκB kinase (IKK) complex, IKK-16 and BMS-345541. The IKK complex is a critical regulator of the NF-κB signaling pathway, which plays a central role in inflammation, immunity, cell survival, and proliferation.[1][2][3][4][5] Consequently, inhibitors of this complex are valuable tools for research and potential therapeutic development for inflammatory diseases and cancer.[3][4][6] This document outlines their respective potencies, selectivities, and cellular effects, supported by experimental data and methodologies for an objective evaluation.
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative metrics for IKK-16 and BMS-345541, focusing on their inhibitory concentrations (IC50) in both biochemical and cellular assays.
| Parameter | IKK-16 | BMS-345541 | References |
| Target | IκB Kinase (IKK) | IκB Kinase (IKK) | |
| Mechanism of Action | ATP-competitive | Allosteric | [7][8][9] |
| Biochemical IC50 (IKKβ / IKK2) | 40 nM | 300 nM (0.3 µM) | [10][11][12][13][14] |
| Biochemical IC50 (IKKα / IKK1) | 200 nM | 4000 nM (4.0 µM) | [10][11][12][13][14] |
| Biochemical IC50 (IKK complex) | 70 nM | Not explicitly stated | [10][11][12] |
| Cellular IC50 (IκBα Phosphorylation) | Not explicitly stated | ~4 µM (in THP-1 cells) | [7][15][16] |
| Cellular IC50 (Cytokine Inhibition) | Not explicitly stated | 1 - 5 µM (in THP-1 cells) | [15][16] |
| Selectivity Notes | Also inhibits LRRK2 (IC50 = 50 nM) and PKD family kinases.[12][17] | Reported to not inhibit a panel of 15 other kinases.[8][15] |
Signaling Pathway and Experimental Workflow
To understand the context of IKK inhibition, the following diagrams illustrate the canonical NF-κB signaling pathway and a typical experimental workflow for evaluating inhibitors like IKK-16 and BMS-345541.
Efficacy and Cellular Effects
IKK-16 is a potent, ATP-competitive inhibitor with high affinity for the IKK complex. In cell-free assays, it demonstrates significant potency against IKKβ (IKK2) with an IC50 of 40 nM and the IKK complex with an IC50 of 70 nM.[10][12][14] Its inhibition of IKKα (IKK1) is less potent, with an IC50 of 200 nM, indicating a 5-fold selectivity for IKKβ over IKKα.[10][11][12] In cellular contexts, IKK-16 effectively blocks the degradation of IκBα following TNF-α stimulation and suppresses the expression of adhesion molecules like E-selectin, ICAM-1, and VCAM-1 in Human Umbilical Vein Endothelial Cells (HUVEC).[10][11][12] Furthermore, it has shown in vivo activity, inhibiting LPS-induced TNF-α release in animal models and is reported to be orally bioavailable.[10][11]
BMS-345541 is a highly selective, allosteric inhibitor of IKK.[7][8] It exhibits a greater selectivity for IKKβ over IKKα than IKK-16. In biochemical assays, BMS-345541 inhibits IKKβ with an IC50 of 0.3 µM (300 nM) and IKKα with an IC50 of 4.0 µM, representing a more than 13-fold selectivity.[7][8][13][15][16][18] Its allosteric binding mechanism means it does not compete with ATP.[9] In cellular assays, BMS-345541 inhibits the phosphorylation of IκBα in THP-1 monocytic cells with an IC50 of approximately 4 µM.[7][15] It also effectively inhibits the production of various pro-inflammatory cytokines, including TNF-α, IL-1β, IL-6, and IL-8, with IC50 values in the 1-5 µM range.[15][16] The compound is orally bioavailable and has demonstrated efficacy in a mouse model of collagen-induced arthritis, where it blocked both inflammation and joint destruction.[19]
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and comparing findings. Below are generalized methodologies for key assays used to evaluate IKK-16 and BMS-345541.
In Vitro IKK Kinase Assay
This assay quantifies the direct inhibitory effect of a compound on the kinase activity of purified IKK enzymes.
-
Reaction Setup : The kinase reaction is typically performed in a buffer solution containing purified recombinant IKKα or IKKβ enzyme.
-
Compound Incubation : A dilution series of the inhibitor (e.g., IKK-16 or BMS-345541) is pre-incubated with the enzyme for a defined period.
-
Initiation : The reaction is initiated by adding a kinase substrate (commonly a GST-fusion protein of IκBα) and a phosphate donor, such as radiolabeled [γ-33P]ATP.[7][18]
-
Reaction and Termination : The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration. The reaction is then stopped by adding a solution like Laemmli sample buffer.[18]
-
Detection : The amount of phosphorylated substrate is quantified. If using radiolabeled ATP, this is often done by separating the proteins via SDS-PAGE, exposing the gel to a phosphor screen, and measuring the incorporated radioactivity.
-
Data Analysis : The percentage of inhibition at each compound concentration is calculated relative to a control (e.g., DMSO vehicle). The IC50 value is then determined by fitting the data to a dose-response curve.
Cellular IκBα Degradation/Phosphorylation Assay (Western Blot)
This cell-based assay measures the inhibitor's ability to block the signal-induced phosphorylation and subsequent degradation of IκBα.
-
Cell Culture : Cells (e.g., HUVECs, THP-1) are seeded in multi-well plates and grown to a suitable confluency.
-
Inhibitor Treatment : Cells are pre-incubated with various concentrations of the IKK inhibitor or vehicle control for a period (e.g., 1 hour).
-
Stimulation : The NF-κB pathway is activated by adding a stimulus such as TNF-α (e.g., 10 ng/mL) or LPS for a short duration (e.g., 15-30 minutes).[18]
-
Cell Lysis : The cells are washed and then lysed with a buffer containing protease and phosphatase inhibitors to preserve the protein phosphorylation states.
-
Western Blotting : Cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for phosphorylated IκBα (e.g., at Ser32/36) and total IκBα. A loading control like β-actin or GAPDH is also probed.
-
Analysis : The intensity of the bands is quantified. The inhibitor's efficacy is determined by its ability to reduce the level of phosphorylated IκBα and/or prevent the reduction of total IκBα levels compared to the stimulated control.
Cellular Cytokine Release Assay (ELISA)
This assay assesses the functional downstream consequence of IKK inhibition by measuring the suppression of inflammatory cytokine production.
-
Cell Culture and Treatment : Monocytic cells like THP-1 are plated and treated with the IKK inhibitor as described above.
-
Stimulation : Cells are stimulated with an agent like LPS for a longer period (e.g., 4-24 hours) to allow for cytokine transcription, translation, and secretion.
-
Supernatant Collection : The cell culture medium (supernatant) is collected.
-
ELISA : The concentration of a specific cytokine (e.g., TNF-α, IL-6) in the supernatant is measured using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis : The amount of cytokine released is compared between inhibitor-treated and vehicle-treated cells to determine the dose-dependent inhibitory effect and calculate an IC50 value.[15][16]
References
- 1. The IKK Complex, a Central Regulator of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IKK/NF-κB signaling: balancing life and death – a new approach to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. IκB kinase - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. scbt.com [scbt.com]
- 7. selleckchem.com [selleckchem.com]
- 8. BMS 345541 | IκB Kinase | Tocris Bioscience [tocris.com]
- 9. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
- 11. IKK 16 | IκB Kinase | Tocris Bioscience [tocris.com]
- 12. selleckchem.com [selleckchem.com]
- 13. BMS-345541 hydrochloride | IκB/IKK | TargetMol [targetmol.com]
- 14. selleckchem.com [selleckchem.com]
- 15. BMS-345541 is a highly selective inhibitor of I kappa B kinase that binds at an allosteric site of the enzyme and blocks NF-kappa B-dependent transcription in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. BMS-345541 | IκB/IKK inhibitor | IKK-1 and IKK-2 Inhibitor | CAS 445430-58-0 | Buy BMS345541 from Supplier InvivoChem [invivochem.com]
- 19. A highly selective inhibitor of I kappa B kinase, BMS-345541, blocks both joint inflammation and destruction in collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of IKK 16 Activity Across Diverse Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the activity of IKK 16, a selective inhibitor of IκB kinase (IKK), across various cell lines. The data presented herein has been compiled from multiple studies to offer an objective comparison of its performance, supported by experimental details.
This compound is a potent inhibitor of the IKK complex, with selectivity for IKKβ (IKK-2).[1][2] It has demonstrated efficacy in blocking the canonical NF-κB signaling pathway, a critical mediator of inflammatory responses, cell survival, and proliferation.[3][4] This guide summarizes the inhibitory activity of this compound on different cell types and provides detailed protocols for key experimental assays.
Quantitative Analysis of this compound Activity
The inhibitory potency of this compound has been quantified in both cell-free and cell-based assays. The following tables summarize the half-maximal inhibitory concentrations (IC50) and half-maximal effective concentrations (EC50) of this compound in various contexts.
Table 1: Cell-Free Inhibitory Activity of this compound
| Target | IC50 |
| IKKβ (IKK-2) | 40 nM |
| IKK Complex | 70 nM |
| IKKα (IKK-1) | 200 nM |
| LRRK2 | 50 nM |
| PKD1 | 153.9 nM |
| PKD2 | 115 nM |
| PKD3 | 99.7 nM |
Table 2: Cellular Inhibitory Activity of this compound
| Cell Line | Assay | Stimulus | Measured Effect | IC50 / EC50 |
| HUVEC | Adhesion Molecule Expression | TNF-α | Inhibition of E-selectin expression | 1.0 µM |
| HUVEC | Adhesion Molecule Expression | TNF-α | Inhibition of ICAM-1 expression | 0.5 µM |
| HUVEC | Adhesion Molecule Expression | TNF-α | Inhibition of VCAM-1 expression | 0.3 µM |
| HeLa | IKK Complex Activity | - | Inhibition of IKK complex | 0.07 µM |
| HEK293 | NF-κB Reporter Assay | TNF-α | Inhibition of NF-κB activation | 0.003 µM (EC50) |
| Bovine Retinal Endothelial Cells | Endothelial Permeability | TNF-α / VEGF | Inhibition of permeability | 0.002 µM (EC50) |
| Human Osteosarcoma Cells | COX-2 Expression | LPA | Abolished COX-2 expression | 5 µM (effective conc.) |
| HS578T (TNBC) | Cell Viability (MTT Assay) | - | Reduction in cell viability | Not specified |
| MDA-MB-231 (TNBC) | Cell Viability (MTT Assay) | - | Reduction in cell viability | Not specified |
| MDA-MB-468 (TNBC) | Cell Viability (MTT Assay) | - | Reduction in cell viability | Not specified |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are synthesized from published studies and should be adapted as needed for specific experimental conditions.
I. NF-κB Reporter Gene Assay in HEK293 Cells
This assay quantifies the inhibition of TNF-α-induced NF-κB activation by this compound.
Materials:
-
HEK293 cells stably expressing an NF-κB-driven luciferase reporter gene
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
Recombinant human TNF-α
-
Luciferase assay reagent
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293 NF-κB reporter cells in a 96-well plate at a density of 30,000 cells per well in 100 µL of DMEM with 10% FBS. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in assay medium. Pre-treat the cells by adding the desired concentrations of this compound. Incubate for 1-3 hours.
-
Stimulation: Induce NF-κB activation by adding TNF-α to a final concentration of 5 ng/mL.
-
Incubation: Incubate the plate for 5-6 hours at 37°C in a 5% CO2 incubator.
-
Lysis and Luminescence Measurement: Add luciferase assay reagent to each well according to the manufacturer's instructions. Measure luminescence using a luminometer.
-
Data Analysis: Normalize the luminescence readings of this compound-treated wells to the TNF-α-stimulated control wells (without inhibitor) to determine the percent inhibition.
II. Adhesion Molecule Expression in HUVEC
This protocol assesses the effect of this compound on the expression of cell adhesion molecules in response to TNF-α stimulation in Human Umbilical Vein Endothelial Cells (HUVEC).
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVEC)
-
Endothelial Cell Growth Medium
-
This compound
-
Recombinant human TNF-α
-
Reagents for quantifying protein expression (e.g., antibodies for Western blot or ELISA)
-
Tissue culture flasks/plates
Procedure:
-
Cell Culture: Culture HUVEC in Endothelial Cell Growth Medium.
-
Compound Treatment: Pre-incubate HUVEC with various concentrations of this compound for a designated time (e.g., 1 hour).
-
Stimulation: Add TNF-α to the medium to stimulate the expression of adhesion molecules.
-
Incubation: Incubate for a period sufficient to induce adhesion molecule expression (typically 4-24 hours).
-
Quantification of Adhesion Molecules: Measure the expression levels of E-selectin, ICAM-1, and VCAM-1. This can be performed by various methods, including:
-
Western Blot: Lyse the cells, separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific antibodies.
-
ELISA: Use a cell-based ELISA to quantify surface expression of the adhesion molecules.
-
Flow Cytometry: Detach the cells and stain with fluorescently labeled antibodies against the adhesion molecules.
-
-
Data Analysis: Determine the IC50 value of this compound for the inhibition of each adhesion molecule's expression.
III. Cell Viability (MTT) Assay in Cancer Cell Lines
This assay measures the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., HS578T, MDA-MB-231, MDA-MB-468)
-
Appropriate cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value if applicable.
Visualizations
The following diagrams illustrate the experimental workflow and the targeted signaling pathway.
General experimental workflow for assessing this compound activity.
Canonical NF-κB signaling pathway and the inhibitory action of this compound.
References
A Comparative Analysis of IKK 16 and TPCA-1 in Preclinical Arthritis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent IκB kinase (IKK) inhibitors, IKK 16 and TPCA-1, in the context of preclinical arthritis research. The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses and has been strongly implicated in the pathogenesis of rheumatoid arthritis (RA).[1] The IKK complex, particularly IKKβ (IKK2), is a key mediator in the canonical NF-κB pathway, making it a prime target for therapeutic intervention in inflammatory diseases.[1][2][3] This report synthesizes available experimental data to objectively compare the biochemical potency and preclinical efficacy of this compound and TPCA-1, offering valuable insights for researchers in the field.
Biochemical Potency and Specificity
Both this compound and TPCA-1 are potent inhibitors of the IKK complex, with a degree of selectivity for IKKβ over IKKα (IKK1). This selectivity is a desirable characteristic, as IKKβ is the primary kinase responsible for the phosphorylation of IκB proteins and subsequent NF-κB activation in response to inflammatory stimuli.[1]
| Inhibitor | Target | IC50 (nM) | Selectivity | Reference |
| This compound | IKKβ (IKK2) | 40 | 5-fold vs. IKKα | [4][5][6] |
| IKK Complex | 70 | [4][5][6] | ||
| IKKα (IKK1) | 200 | [4][5][6] | ||
| TPCA-1 | IKKβ (IKK2) | 17.9 | >22-fold vs. IKKα | [7][8][9][10] |
| IKKα (IKK1) | 400 | [7] |
Efficacy in Preclinical Arthritis Models
TPCA-1 in Collagen-Induced Arthritis (CIA) in Mice
A comprehensive study evaluated the efficacy of TPCA-1 in the murine CIA model, a widely used model that shares pathological features with human RA.[8]
Prophylactic Treatment: Prophylactic administration of TPCA-1 resulted in a dose-dependent reduction in the severity of CIA.[8]
| Treatment Group | Dose | Administration Route | Regimen | Outcome |
| Vehicle | - | i.p. | b.i.d. | Progressive arthritis |
| TPCA-1 | 3 mg/kg | i.p. | b.i.d. | Dose-dependent reduction in CIA severity |
| TPCA-1 | 10 mg/kg | i.p. | b.i.d. | Significant reduction in disease severity and delayed onset, comparable to etanercept |
| TPCA-1 | 20 mg/kg | i.p. | b.i.d. | Dose-dependent reduction in CIA severity |
| Etanercept | 4 mg/kg | i.p. | Every other day | Significant reduction in disease severity and delayed onset |
Therapeutic Treatment: Therapeutic administration of TPCA-1 also demonstrated a significant reduction in the severity of established CIA.[8]
| Treatment Group | Dose | Administration Route | Regimen | Outcome |
| Vehicle | - | i.p. | b.i.d. | Progressive arthritis |
| TPCA-1 | 20 mg/kg | i.p. | b.i.d. | Significantly reduced severity of established CIA |
| Etanercept | 12.5 mg/kg | i.p. | Every other day | Significantly reduced severity of established CIA |
The study also demonstrated that TPCA-1 treatment led to a significant reduction in the paw tissue levels of key pro-inflammatory cytokines, including IL-1β, IL-6, TNF-α, and IFN-γ, and inhibited the nuclear localization of the p65 subunit of NF-κB.[8] Furthermore, ex vivo analysis showed that in vivo administration of TPCA-1 significantly decreased collagen-induced T cell proliferation.[8]
This compound in In Vitro and Other In Vivo Models
While specific data from a dedicated arthritis model for this compound is limited in the available literature, its potent IKK inhibitory activity and effects in other inflammatory models suggest its potential as an anti-arthritic agent. This compound has been shown to be orally bioavailable and effective in inhibiting LPS-induced TNF-α release in vivo and neutrophil extravasation in a thioglycollate-induced peritonitis model.[11] In a study utilizing human fibroblast-like synoviocytes from RA patients, this compound demonstrated the ability to inhibit the proliferation of these cells, confirming the link between IKK inhibition and anti-proliferative effects in a key cell type involved in RA pathogenesis.[12]
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental approach for evaluating these inhibitors, the following diagrams are provided.
Caption: NF-κB signaling pathway and points of inhibition by this compound and TPCA-1.
Caption: Experimental workflow for evaluating IKK inhibitors in an arthritis model.
Experimental Protocols
Collagen-Induced Arthritis (CIA) in Mice (adapted from Podolin et al., 2005)
1. Animals:
-
Male DBA/1 mice, 8-10 weeks of age.
2. Induction of Arthritis:
-
Primary Immunization (Day 0): Emulsify bovine type II collagen (100 µg) in Complete Freund's Adjuvant (CFA). Administer 100 µL of the emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 21): Emulsify bovine type II collagen (100 µg) in Incomplete Freund's Adjuvant (IFA). Administer 100 µL of the emulsion intradermally at the base of the tail.
3. Treatment Protocols:
-
Prophylactic: Begin administration of the test compounds (e.g., TPCA-1 at 3, 10, or 20 mg/kg, i.p., b.i.d.) on Day 0 or Day 1 and continue throughout the study period.
-
Therapeutic: Begin administration of the test compounds once clinical signs of arthritis are evident (e.g., arthritis score ≥ 1).
4. Clinical Assessment:
-
Monitor mice daily for the onset and severity of arthritis starting from Day 21.
-
Score each paw on a scale of 0-4 based on the degree of inflammation, swelling, and erythema (0 = normal, 1 = mild swelling/erythema of one digit, 2 = moderate swelling/erythema of multiple digits, 3 = severe swelling/erythema of the entire paw, 4 = maximal inflammation with joint deformity). The maximum score per mouse is 16.
5. Histological Analysis:
-
At the end of the study, sacrifice the mice and collect the hind paws.
-
Fix the paws in 10% neutral buffered formalin, decalcify, and embed in paraffin.
-
Section the joints and stain with hematoxylin and eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.
6. Measurement of Inflammatory Markers:
-
Collect paw tissue for protein extraction and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA.
-
Perform Western blot analysis on nuclear extracts from paw tissue to assess the translocation of NF-κB subunits (e.g., p65).
Conclusion
Both this compound and TPCA-1 are potent inhibitors of the IKK complex, a key regulator of the pro-inflammatory NF-κB pathway. TPCA-1 has demonstrated significant efficacy in the well-established murine CIA model, reducing both the incidence and severity of arthritis, and suppressing key inflammatory mediators. While in vivo data for this compound in a specific arthritis model is less detailed in the public literature, its biochemical profile and demonstrated activity in other inflammatory models and in RA synoviocytes suggest its potential as a therapeutic candidate. This comparative guide provides a foundation for researchers to understand the relative merits and available data for these two important research compounds in the context of arthritis drug discovery. Further head-to-head studies would be beneficial to directly compare their efficacy and pharmacokinetic/pharmacodynamic profiles in relevant preclinical models.
References
- 1. Portico [access.portico.org]
- 2. Local treatment with the selective IκB kinase β inhibitor NEMO-binding domain peptide ameliorates synovial inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Attenuation of murine collagen-induced arthritis by a novel, potent, selective small molecule inhibitor of IkappaB Kinase 2, TPCA-1 (2-[(aminocarbonyl)amino]-5-(4-fluorophenyl)-3-thiophenecarboxamide), occurs via reduction of proinflammatory cytokines and antigen-induced T cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. IκB/IKK_TargetMol [targetmol.com]
- 11. This compound | LRRK2 | IκB/IKK | TargetMol [targetmol.com]
- 12. Selective regulation of IKKβ/NF‐κB pathway involved in proliferation inhibition of HFLS‐RA cells induced by 1,7‐dihydroxyl‐3,4‐dimethoxylxanthone - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Mechanism of IKK 16 Through Knockout Studies: A Comparative Guide
This guide provides a detailed comparison of the IκB kinase (IKK) inhibitor, IKK 16, with other well-characterized IKK inhibitors. We will delve into its mechanism of action, benchmark its performance against alternatives, and provide evidence from knockout studies to confirm its role in the NF-κB signaling pathway. This document is intended for researchers, scientists, and drug development professionals working in inflammation, immunology, and oncology.
Introduction to IKK and the NF-κB Signaling Pathway
The inhibitor of nuclear factor kappa-B kinase (IKK) complex is a central regulator of the NF-κB signaling pathway, a critical pathway involved in immune responses, inflammation, cell survival, and proliferation. The IKK complex is typically composed of two catalytic subunits, IKKα (IKK1) and IKKβ (IKK2), and a regulatory subunit, NEMO (NF-κB essential modulator). There are two primary NF-κB signaling pathways: the canonical (classical) and the non-canonical (alternative) pathway.
The canonical pathway is predominantly activated by pro-inflammatory stimuli like TNFα and IL-1β and relies on the activation of IKKβ. Activated IKKβ phosphorylates the inhibitor of κBα (IκBα), leading to its ubiquitination and subsequent proteasomal degradation. This releases the p50/p65 (RelA) NF-κB dimer, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory and anti-apoptotic genes.
The non-canonical pathway is activated by a subset of TNF receptor superfamily members and is dependent on IKKα. This pathway leads to the processing of the p100 NF-κB subunit to p52, which then forms a heterodimer with RelB and translocates to the nucleus to regulate genes involved in lymphoid organogenesis and B-cell maturation.
Given its central role in inflammation and cancer, the IKK complex, particularly IKKβ, has become a significant target for therapeutic intervention.
This compound: A Selective IKKβ Inhibitor
This compound is a potent and selective inhibitor of the IκB kinase (IKK) complex. In cell-free assays, this compound demonstrates selectivity for IKKβ over IKKα.[1][2] Its inhibitory activity against the IKK complex confirms its engagement with the primary mediator of the canonical NF-κB pathway.
Comparative Analysis of IKK Inhibitors
To provide a clear perspective on the performance of this compound, the following table summarizes its in vitro potency and selectivity in comparison to two other widely used IKK inhibitors: BMS-345541 and TPCA-1.
| Inhibitor | Target | IC50 (nM) | Selectivity | Key Features |
| This compound | IKKβ (IKK2) | 40[1][2] | 5-fold for IKKβ over IKKα[3] | Orally bioavailable; inhibits LPS-induced TNF-α release in vivo. |
| IKKα (IKK1) | 200[1][2] | |||
| IKK complex | 70[1][2] | |||
| BMS-345541 | IKKβ (IKK2) | 300[4][5][6][7] | ~13-fold for IKKβ over IKKα[3] | Allosteric inhibitor; blocks NF-κB-dependent transcription in mice.[4] |
| IKKα (IKK1) | 4000[4][5][6] | |||
| TPCA-1 | IKKβ (IKK2) | 17.9[1][8] | ~22-fold for IKKβ over IKKα[1][8] | ATP-competitive inhibitor; reduces inflammation in animal models.[9] |
| IKKα (IKK1) | ~400[8] | Also reported to inhibit STAT3.[3] |
Data Interpretation:
-
Potency: TPCA-1 exhibits the highest potency for IKKβ in cell-free assays, followed by this compound and then BMS-345541.
-
Selectivity: TPCA-1 shows the highest selectivity for IKKβ over IKKα, followed by BMS-345541 and then this compound. While this compound has a lower selectivity ratio compared to the others, its potent inhibition of the IKK complex indicates effective targeting of the canonical pathway.
-
Mechanism of Inhibition: BMS-345541 is an allosteric inhibitor, binding to a site other than the ATP-binding pocket, which can offer a different pharmacological profile compared to the ATP-competitive inhibitors like TPCA-1.[3][4]
Confirming the Mechanism of this compound with Knockout Studies
To definitively establish that the effects of this compound are mediated through the inhibition of the IKKβ-dependent canonical NF-κB pathway, we can correlate its observed effects with the known phenotypes of IKK knockout models.
Insights from IKK Knockout Mice
-
IKKβ Knockout (IKK2-/-): Mice lacking IKKβ die embryonically due to massive apoptosis in the liver. This phenotype is attributed to the inability of liver cells to mount an anti-apoptotic NF-κB response to TNFα, demonstrating the critical role of IKKβ in the canonical NF-κB survival pathway.
-
IKKα Knockout (IKK1-/-): IKKα knockout mice are born but exhibit defects in skin and skeletal development. Their canonical NF-κB signaling in response to inflammatory stimuli is largely intact, highlighting the primary role of IKKβ in this pathway.
-
IKKα/IKKβ Double Knockout: These mice also exhibit embryonic lethality with enhanced apoptosis, indicating the essential and partially overlapping functions of these kinases for survival during development.
Experimental Evidence with this compound
A key study investigated the in vivo effects of this compound in a mouse model of sepsis, a condition characterized by a systemic inflammatory response. The results demonstrated that administration of this compound significantly attenuated the phosphorylation of IκBα and the subsequent nuclear translocation of the NF-κB p65 subunit in heart and liver tissues.
Experimental Protocols
To enable researchers to independently verify and expand upon these findings, detailed protocols for key experiments are provided below.
In Vitro IKK Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against IKKα and IKKβ.
Materials:
-
Recombinant human IKKα and IKKβ enzymes
-
IKKtide (a peptide substrate for IKK)
-
ATP
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT)
-
Test compounds (e.g., this compound, BMS-345541, TPCA-1) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compound dilutions. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the IKK enzyme (IKKα or IKKβ) and IKKtide substrate to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
Calculate the percent inhibition for each compound concentration relative to the positive control.
-
Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value using a non-linear regression curve fit.
Western Blot for IκBα Degradation
Objective: To assess the ability of an IKK inhibitor to block stimulus-induced IκBα degradation in cells.
Materials:
-
Cell line responsive to TNFα (e.g., HeLa, HEK293)
-
Cell culture medium and supplements
-
TNFα
-
Test compounds (this compound and alternatives)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-IκBα, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with TNFα (e.g., 10 ng/mL) for a short duration (e.g., 15-30 minutes). Include an unstimulated control.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-IκBα antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Re-probe the membrane with an anti-β-actin antibody to confirm equal protein loading.
-
Quantify the band intensities to determine the extent of IκBα degradation.
NF-κB Reporter Gene Assay
Objective: To measure the effect of IKK inhibitors on NF-κB transcriptional activity.
Materials:
-
HEK293 cells stably transfected with an NF-κB-luciferase reporter construct
-
Cell culture medium and supplements
-
TNFα
-
Test compounds
-
Dual-Luciferase® Reporter Assay System (Promega) or similar
-
96-well plates
-
Luminometer
Procedure:
-
Plate the NF-κB reporter cells in a 96-well plate and allow them to attach.
-
Pre-treat the cells with serial dilutions of the test compounds for 1-2 hours.
-
Stimulate the cells with TNFα (e.g., 10 ng/mL) for 6-8 hours. Include an unstimulated control.
-
Lyse the cells using the passive lysis buffer provided in the assay kit.
-
Measure the firefly luciferase activity (driven by the NF-κB reporter) and Renilla luciferase activity (for normalization of transfection efficiency and cell number) in each well using a luminometer, following the manufacturer's protocol.
-
Calculate the normalized NF-κB activity for each condition.
-
Determine the IC50 of the compounds for inhibiting NF-κB transcriptional activity.
Visualizing the IKK/NF-κB Pathway and Experimental Workflows
To further clarify the concepts discussed, the following diagrams illustrate the canonical NF-κB signaling pathway and the experimental workflows.
Caption: Canonical NF-κB signaling pathway and the inhibitory action of this compound.
Caption: Workflow for Western Blot analysis of IκBα degradation.
Caption: Workflow for the NF-κB reporter gene assay.
Conclusion
This compound is a potent inhibitor of the IKK complex with a clear mechanism of action targeting the canonical NF-κB pathway. Comparative analysis with other IKK inhibitors demonstrates its utility as a valuable research tool and a potential therapeutic candidate. The correlation of its in vivo effects with the established phenotypes of IKKβ knockout mice provides strong confirmation of its mechanism. The provided experimental protocols and diagrams offer a comprehensive resource for researchers to further investigate this compound and other modulators of the NF-κB signaling pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. BMS 345541, IKK-2 and IKK-1 inhibitor (CAS 445430-58-0) | Abcam [abcam.com]
- 7. BMS-345541 | IKK-1/IKK-2 Inhibitor | AmBeed.com [ambeed.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Inhibitory kappa B kinases as targets for pharmacological regulation - PMC [pmc.ncbi.nlm.nih.gov]
IKK 16: A New Generation of IKK Inhibitor Demonstrating Enhanced Selectivity and Potency
For Immediate Publication
[City, State] – [Date] – In the landscape of kinase inhibitor research, the quest for compounds with high potency and specificity is paramount. This guide provides a comprehensive evaluation of IKK 16, a novel IκB kinase (IKK) inhibitor, and compares its performance against older, well-characterized IKK inhibitors, namely MLN120B and IMD-0354. This analysis is supported by experimental data on their potency, selectivity, and mechanism of action, offering valuable insights for researchers and professionals in drug development.
Executive Summary
This compound emerges as a potent and selective IKK inhibitor with a distinct advantage over its predecessors. While demonstrating comparable, if not superior, potency in inhibiting the IKK complex, this compound's broader selectivity profile, including a known off-target activity against LRRK2, presents both opportunities and considerations for its therapeutic application. In contrast, MLN120B stands out for its exceptional selectivity for IKKβ. Interestingly, recent findings challenge the long-held belief of IMD-0354's direct IKKβ inhibition, suggesting an alternative mechanism of action in downregulating the NF-κB pathway.
Data Presentation: A Comparative Analysis of IKK Inhibitors
The following tables summarize the key quantitative data for this compound and older IKK inhibitors, providing a clear comparison of their biochemical potency and cellular activity.
Table 1: Biochemical Potency of IKK Inhibitors
| Inhibitor | Target | IC50 (nM) | Notes |
| This compound | IKK1 (IKKα) | 200[1] | |
| IKK2 (IKKβ) | 40[1] | ||
| IKK complex | 70[1] | ||
| MLN120B | IKKβ | 45-60[2] | Highly selective for IKKβ. |
| IMD-0354 | IKKβ | >100,000 | Found to be inactive in an ATP-based kinase assay. |
Table 2: Cellular Activity and Selectivity of IKK Inhibitors
| Inhibitor | Cellular Effect | IC50 (µM) | Known Off-Target Activity |
| This compound | Inhibition of TNF-α-induced NF-κB activation | Not explicitly quantified | LRRK2 (IC50 = 50 nM)[1] |
| MLN120B | Inhibition of TNF-α-induced NF-κB signaling | Not explicitly quantified | High selectivity; no significant inhibition of 30 other kinases at concentrations up to 100 µM.[2] |
| IMD-0354 | Inhibition of TNF-α-induced NF-κB transcription | 1.2[1] |
Unraveling the IKK Signaling Pathway and Points of Inhibition
The diagram below illustrates the canonical NF-κB signaling pathway and highlights the points of action for IKK inhibitors.
Experimental Protocols: Methodologies for Key Experiments
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental protocols for key assays are provided below.
In Vitro IKK Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against IKK isoforms.
Materials:
-
Recombinant human IKKα, IKKβ, or IKK complex
-
Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP (concentration near the Km for the specific kinase)
-
Substrate (e.g., a peptide corresponding to the phosphorylation site on IκBα, such as IκBα (21-41))
-
Test compound (serially diluted)
-
[γ-32P]ATP or ADP-Glo™ Kinase Assay kit (Promega)
-
96-well plates
-
Plate reader (scintillation counter or luminometer)
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and kinase buffer in each well of a 96-well plate.
-
Add serially diluted test compound or vehicle control (e.g., DMSO) to the wells.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding a mixture of cold ATP and [γ-32P]ATP (or just cold ATP for non-radioactive assays).
-
Incubate the plate at 30°C for a specific duration (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction. For radioactive assays, this can be done by adding phosphoric acid and spotting the mixture onto phosphocellulose paper, followed by washing to remove unincorporated [γ-32P]ATP. For non-radioactive assays like ADP-Glo™, follow the manufacturer's protocol to measure ADP production.
-
Quantify the kinase activity by measuring the amount of phosphorylated substrate (scintillation counting) or ADP produced (luminescence).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based TNF-α-Induced NF-κB Activation Assay
Objective: To assess the ability of a compound to inhibit the activation of the NF-κB signaling pathway in a cellular context.
Materials:
-
A suitable cell line (e.g., HeLa, HEK293)
-
Cell culture medium and supplements
-
Test compound (serially diluted)
-
Recombinant human TNF-α
-
Phosphate-buffered saline (PBS)
-
Lysis buffer
-
Antibodies for Western blotting (e.g., anti-phospho-IκBα, anti-IκBα, anti-p65) or a reporter gene assay system (e.g., luciferase reporter driven by an NF-κB response element).
Procedure (Western Blotting Method):
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Pre-treat the cells with serially diluted test compound or vehicle control for a specified time (e.g., 1 hour).
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for a short period (e.g., 15-30 minutes) to induce IκBα phosphorylation and degradation.
-
Wash the cells with cold PBS and lyse them.
-
Determine the protein concentration of the cell lysates.
-
Perform SDS-PAGE and Western blotting using antibodies against phospho-IκBα and total IκBα to assess the inhibitory effect on IκBα phosphorylation and degradation. Analysis of the nuclear translocation of p65 can also be performed by subcellular fractionation followed by Western blotting.
Procedure (Reporter Gene Assay Method):
-
Transfect cells with a reporter plasmid containing a luciferase gene under the control of an NF-κB responsive promoter. A constitutively expressed reporter (e.g., Renilla luciferase) can be co-transfected for normalization.
-
Seed the transfected cells in multi-well plates.
-
Pre-treat the cells with serially diluted test compound or vehicle control.
-
Stimulate the cells with TNF-α for a longer duration (e.g., 6-8 hours) to allow for reporter gene expression.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Normalize the NF-κB-dependent luciferase activity to the control reporter activity.
-
Calculate the percentage of inhibition and determine the IC50 value.
Discussion of Advantages: this compound in Context
The data presented highlights several key advantages of this compound over older IKK inhibitors.
-
Potency: this compound exhibits potent inhibition of IKK2 (IKKβ) with an IC50 of 40 nM, which is comparable to that of MLN120B (45-60 nM).[1][2] This indicates that this compound is a highly effective inhibitor of the primary kinase responsible for canonical NF-κB activation.
-
Broader IKK Inhibition: Unlike the highly specific IKKβ inhibitor MLN120B, this compound also inhibits IKK1 (IKKα) and the IKK complex, albeit at slightly higher concentrations. This broader inhibition profile could be advantageous in disease contexts where both IKKα and IKKβ play a role.
-
Defined Off-Target Profile: The identification of LRRK2 as an off-target of this compound provides a more complete understanding of its pharmacological profile.[1] While off-target effects can be a concern, they can also present opportunities for drug repositioning or for understanding polypharmacological effects that may contribute to efficacy.
-
Clear Mechanism of Action: In contrast to IMD-0354, for which recent evidence suggests a lack of direct IKKβ inhibition in biochemical assays, this compound has a well-defined mechanism of action as a direct IKK inhibitor. This clarity is crucial for rational drug development and for interpreting experimental results.
Conclusion
This compound represents a significant advancement in the development of IKK inhibitors. Its high potency, coupled with a well-characterized, albeit broader, selectivity profile, distinguishes it from older inhibitors like the highly selective MLN120B and the mechanistically ambiguous IMD-0354. The comprehensive data and detailed protocols provided in this guide are intended to empower researchers to make informed decisions in their pursuit of novel therapeutics targeting the NF-κB signaling pathway. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to fully realize its therapeutic potential.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for IKK 16
For researchers and scientists in the fast-paced world of drug development, maintaining a safe and efficient laboratory environment is paramount. Adherence to proper chemical handling and disposal protocols is not just a matter of compliance, but a cornerstone of responsible research. This guide provides essential, step-by-step procedures for the proper disposal of IKK 16, ensuring the safety of laboratory personnel and the protection of our environment.
This compound is a potent and selective inhibitor of IκB kinase (IKK), making it a valuable tool in studying cellular signaling pathways. However, its hazardous properties, including being harmful if swallowed, causing skin and eye irritation, and its toxicity to aquatic life, necessitate careful handling and a structured disposal plan.[1]
Immediate Safety and Handling Precautions
Before beginning any work with this compound, it is crucial to be familiar with the following safety protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, rinse the affected area thoroughly with water.
-
Spill Management: In the event of a spill, collect the material using an absorbent, non-combustible material and place it in a designated, sealed container for hazardous waste.
Quantitative Data for Disposal Considerations
While specific disposal concentration limits are subject to local regulations, the following table summarizes key hazard information for this compound that informs disposal decisions.
| Hazard Classification | GHS Pictogram | Precautionary Statement | Disposal Consideration |
| Acute Toxicity, Oral (Category 4) |
| H302: Harmful if swallowed. | Do not dispose of down the drain. Treat as hazardous chemical waste. |
| Skin Irritation (Category 2) |
| H315: Causes skin irritation. | Segregate from general waste. Dispose of in a clearly labeled hazardous waste container. |
| Serious Eye Damage (Category 1) |
| H318: Causes serious eye damage. | Handle with extreme care to avoid eye contact. Dispose of in a secure, sealed container. |
| Hazardous to the Aquatic Environment (Acute, Category 1) |
| H400: Very toxic to aquatic life. | Prevent release to the environment. All waste must be collected for disposal by a licensed hazardous waste facility. |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the detailed steps for the safe disposal of this compound from a laboratory setting.
1. Waste Identification and Segregation:
- Solid this compound Waste: Any remaining solid this compound, including expired or unused product, should be kept in its original, clearly labeled container.
- Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, gloves, and weighing paper, must be considered contaminated and disposed of as hazardous waste.
- Liquid this compound Waste: Solutions containing this compound should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not mix with other incompatible waste streams.
2. Waste Collection and Storage:
- Use a dedicated, leak-proof, and chemically resistant container for collecting all this compound waste.
- Clearly label the waste container with "Hazardous Waste," "this compound," and the relevant hazard pictograms.
- Store the waste container in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials.
3. Disposal Procedure:
- Never dispose of this compound down the sink or in the general trash.
- All this compound waste must be disposed of through your institution's designated hazardous waste management program.
- Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your this compound waste.
- Ensure all necessary paperwork is completed as required by your institution and local regulations.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the this compound disposal process, the following workflow diagram has been created.
Caption: A flowchart illustrating the key stages of this compound waste management.
By adhering to these procedures, you contribute to a safer research environment and ensure that your work has a minimal impact on the world outside the lab. Building this trust through responsible chemical management is a value that extends far beyond the product itself.
References
Essential Safety and Handling Protocols for IKK 16
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling of IKK 16, a potent IκB kinase (IKK) inhibitor. The following procedural guidance is designed to be a preferred source for laboratory safety and chemical handling, offering value beyond the product itself.
Personal Protective Equipment (PPE)
While one Safety Data Sheet (SDS) classifies this compound as not a hazardous substance or mixture, it is crucial to treat all research chemicals with a high degree of caution. Another source suggests that the material should be considered hazardous until more information is available. Therefore, a comprehensive approach to personal protection is recommended. The following table summarizes the necessary PPE for handling this compound.
| PPE Category | Item | Specifications and Usage |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Should be worn at all times in the laboratory to protect against splashes. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a common and effective choice for handling many laboratory chemicals. It is advisable to double-glove for added protection. Change gloves immediately if contaminated. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect skin and clothing from potential spills. |
| Respiratory Protection | Fume Hood | All handling of solid this compound and preparation of its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols. |
Experimental Protocols: Handling and Preparation of Stock Solutions
Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials. Recommended storage temperature is typically -20°C.
Preparation of Stock Solutions:
-
Precaution: Perform all weighing and solution preparation within a chemical fume hood.
-
This compound is often supplied as a solid. To prepare a stock solution, dissolve the compound in a suitable solvent such as Dimethyl Sulfoxide (DMSO).
-
Slowly add the solvent to the vial containing the solid this compound to avoid splashing.
-
Cap the vial and vortex or sonicate until the solid is completely dissolved.
-
Clearly label the vial with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution at -20°C or as recommended by the supplier.
Operational and Disposal Plans
Spill Management:
-
Evacuate: If a significant spill occurs, evacuate the immediate area.
-
Alert: Notify your laboratory supervisor and Environmental Health and Safety (EHS) department.
-
Contain: If the spill is small and you are trained to handle it, contain the spill using appropriate absorbent materials.
-
Clean-up: Wearing appropriate PPE, carefully clean the spill area.
-
Dispose: Collect all contaminated materials in a sealed, labeled container for hazardous waste disposal.
Disposal Plan: While this compound is not classified as hazardous by all suppliers, it is prudent to handle its disposal with care, especially given its biological potency as a kinase inhibitor.
-
Waste Segregation: Do not mix this compound waste with general laboratory trash.
-
Solid Waste: Collect unused solid this compound and any contaminated materials (e.g., weigh boats, pipette tips) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect unused solutions of this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not pour solutions down the drain.
-
Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of chemical waste. They can provide information on local regulations and proper disposal procedures.
Safe Handling Workflow
The following diagram illustrates the key steps and decision points for the safe handling of this compound, from initial receipt to final disposal.
Caption: Workflow for the safe handling of this compound from receipt to disposal.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
